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  • Product: Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate
  • CAS: 2137722-87-1

Core Science & Biosynthesis

Foundational

De Novo Synthesis Pathways for Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate: A Technical Guide

Executive Summary & Strategic Rationale Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate (CAS: 2137722-87-1) is a highly functionalized, electron-deficient heterocyclic scaffold widely utilized in the development of k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate (CAS: 2137722-87-1) is a highly functionalized, electron-deficient heterocyclic scaffold widely utilized in the development of kinase inhibitors, antimalarials, and broad-spectrum antibacterial agents. The molecular architecture features three critical vectors for late-stage functionalization: a 2-chloro group primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), a 3-carboxylate for amidation or reduction, and a 5,7-difluoro substitution pattern that significantly enhances metabolic stability and lipophilicity.

Retrosynthetically, the most robust de novo approach relies on the Meth-Cohn quinoline synthesis . Unlike the Gould-Jacobs reaction—which requires high-temperature thermal cyclization (>250 °C) and often yields mixtures of regioisomers—the Meth-Cohn approach constructs the 2-chloroquinoline-3-carbaldehyde core directly from an acyclic acetanilide precursor under relatively mild conditions. The resulting aldehyde is subsequently oxidized and esterified to yield the target molecule.

Mechanistic Pathway & Workflow

The synthesis is executed via a four-step linear sequence designed to maximize regiocontrol and functional group tolerance.

  • N-Acetylation: 3,5-Difluoroaniline is acetylated to provide the C2–C3 carbon source for the quinoline ring.

  • Meth-Cohn Cyclization: The acetanilide reacts with the Vilsmeier-Haack reagent. The symmetrical nature of the 3,5-difluoro substitution pattern ensures that electrophilic aromatic cyclization at either ortho position yields the identical 5,7-difluoroquinoline architecture.

  • Pinnick Oxidation: The 3-carbaldehyde is chemoselectively oxidized to the carboxylic acid.

  • Esterification: The acid is converted to the methyl ester via a highly reactive acyl chloride intermediate.

SynthesisPathway SM 3,5-Difluoroaniline (Starting Material) Step1 Step 1: N-Acetylation Reagents: Ac2O, AcOH Temp: Reflux SM->Step1 Int1 N-(3,5-Difluorophenyl)acetamide (Intermediate 1) Step1->Int1 Step2 Step 2: Meth-Cohn Cyclization Reagents: POCl3, DMF Temp: 80-90 °C Int1->Step2 Int2 2-Chloro-5,7-difluoroquinoline- 3-carbaldehyde Step2->Int2 Step3 Step 3: Pinnick Oxidation Reagents: NaClO2, NaH2PO4 Scavenger: 2-Methyl-2-butene Int2->Step3 Int3 2-Chloro-5,7-difluoroquinoline- 3-carboxylic acid Step3->Int3 Step4 Step 4: Esterification Reagents: SOCl2, then MeOH Temp: Reflux to RT Int3->Step4 Target Methyl 2-chloro-5,7-difluoroquinoline- 3-carboxylate (Target Molecule) Step4->Target

Figure 1: Four-step de novo synthesis pathway for the target quinoline carboxylate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-(3,5-difluorophenyl)acetamide

Causality: The acetyl group serves a dual purpose: it protects the highly reactive aniline nitrogen from oxidative degradation and provides the essential two-carbon aliphatic chain that will become the C2 and C3 carbons of the quinoline ring during the subsequent formylation. Protocol:

  • Charge a round-bottom flask with 3,5-difluoroaniline (1.0 eq) and glacial acetic acid (3.0 volumes).

  • Add acetic anhydride (1.5 eq) dropwise at room temperature. The reaction is mildly exothermic.

  • Heat the mixture to reflux for 2–4 hours.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The disappearance of the primary amine (confirmed by a negative ninhydrin stain) indicates completion.

  • Pour the mixture into crushed ice. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde

Causality: The Vilsmeier-Haack-Arnold cyclization, pioneered by [1], remains the gold standard for this transformation. Phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) generate the highly electrophilic chloromethyleniminium ion in situ. The reaction requires an excess of POCl3 because it acts as a formylating agent, a dehydrating agent, and a chlorinating agent. The electron-withdrawing fluorine atoms deactivate the aromatic ring, necessitating elevated temperatures to drive the final electrophilic aromatic substitution (EAS). Protocol:

  • Cool anhydrous DMF (3.0 eq) to 0 °C under an inert atmosphere.

  • Add POCl3 (7.0 eq) dropwise over 30 minutes to form the Vilsmeier reagent. Stir for an additional 30 minutes at 0 °C.

  • Dissolve N-(3,5-difluorophenyl)acetamide (1.0 eq) in a minimum amount of anhydrous CHCl3 and add it slowly to the complex.

  • Heat the reaction mixture to 80–90 °C for 12–16 hours.

  • Self-Validation: Quench a 0.1 mL aliquot in saturated NaHCO3 and extract with EtOAc. TLC (Hexanes/EtOAc 3:1) should reveal a new, highly UV-active spot (Rf ~0.6).

  • Carefully pour the bulk mixture into crushed ice (highly exothermic) and neutralize with saturated NaHCO3. Filter the precipitated pale-yellow solid and recrystallize from ethyl acetate.

Step 3: Synthesis of 2-Chloro-5,7-difluoroquinoline-3-carboxylic acid

Causality: While oxidation of the aldehyde can be achieved using silver nitrate in an alkaline medium [2], the Pinnick oxidation is preferred for its mildness and chemoselectivity. Sodium chlorite (NaClO2) selectively oxidizes the aldehyde without cleaving the electron-deficient quinoline ring. 2-Methyl-2-butene is added as a scavenger to consume the hypochlorous acid (HOCl) byproduct, preventing unwanted electrophilic chlorination of the aromatic system. Protocol:

  • Dissolve the aldehyde (1.0 eq) in a mixture of tert-butanol and water (4:1 v/v).

  • Add 2-methyl-2-butene (10.0 eq) and sodium dihydrogen phosphate (NaH2PO4, 2.0 eq) to buffer the solution.

  • Cool to 0 °C and add sodium chlorite (NaClO2, 2.0 eq) in small portions.

  • Stir at room temperature for 4–6 hours.

  • Self-Validation: The aldehyde proton signal (~10.5 ppm in 1H NMR) will disappear, and a broad carboxylic acid O-H stretch will appear in the IR spectrum (~3000-2500 cm⁻¹). The product's solubility in aqueous sodium bicarbonate confirms the presence of the acidic carboxylate.

  • Acidify with 1M HCl, extract with EtOAc, dry over Na2SO4, and concentrate in vacuo.

Step 4: Synthesis of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate

Causality: Direct Fischer esterification of sterically hindered, electron-deficient quinoline-3-carboxylic acids is notoriously sluggish [3]. Converting the carboxylic acid to a highly electrophilic acyl chloride using thionyl chloride (SOCl2) ensures rapid and quantitative esterification upon the addition of anhydrous methanol. Protocol:

  • Suspend the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add SOCl2 (5.0 eq) and a catalytic drop of DMF. Reflux for 3 hours.

  • Self-Validation: The evolution of SO2 and HCl gases will cease, and the suspension will become a clear solution, indicating complete conversion to the acyl chloride.

  • Evaporate the solvent and excess SOCl2 under reduced pressure.

  • Redissolve the crude acyl chloride in anhydrous DCM, cool to 0 °C, and add anhydrous methanol (excess) dropwise. Stir for 2 hours at room temperature.

  • Wash the organic layer with saturated NaHCO3, dry over Na2SO4, and concentrate to yield the final methyl ester.

Quantitative Data & Yield Optimization

The table below summarizes the optimized stoichiometric parameters, thermodynamic conditions, and expected yields for the de novo synthesis pathway.

StepChemical TransformationReagents & EquivalentsTemp (°C)Time (h)Typical Yield (%)In-Process Control (IPC)
1 N-Acetylation3,5-Difluoroaniline (1.0 eq), Ac2O (1.5 eq), AcOH (solvent)110 (Reflux)2–485–95TLC (Hex/EtOAc 4:1); Negative Ninhydrin stain
2 Meth-Cohn CyclizationAcetanilide (1.0 eq), POCl3 (7.0 eq), DMF (3.0 eq)80–9012–1660–75TLC (Hex/EtOAc 3:1); Appearance of new UV-active spot
3 Pinnick OxidationAldehyde (1.0 eq), NaClO2 (2.0 eq), NaH2PO4 (2.0 eq), Scavenger (10.0 eq)0 to 254–680–90Disappearance of aldehyde peak (~10.5 ppm) in ¹H NMR
4 EsterificationCarboxylic Acid (1.0 eq), SOCl2 (5.0 eq), MeOH (excess)65 to 253–575–85TLC (DCM/MeOH 95:5); Cessation of SO₂/HCl gas evolution

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). "A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. URL:[Link]

  • El-Sayed, N. N., et al. (2015). "New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents." Molecules (via PubMed Central). URL:[Link]

  • Zeleke, M., et al. (2022). "Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines." BMC Chemistry (via PubMed Central). URL:[Link]

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate

Executive Summary The quinoline nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently serving as the structural foundation for novel antimalarial, antimicrobial, and anticancer t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently serving as the structural foundation for novel antimalarial, antimicrobial, and anticancer therapeutics [1]. Within this chemical space, Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate (CAS: 2137722-87-1) emerges as a highly versatile, multi-functionalized building block. This whitepaper provides an in-depth technical analysis of its exact mass, molecular weight, mass spectrometry profiling, and downstream synthetic utility for drug discovery professionals.

Chemical Identity & Physicochemical Profiling

The strategic placement of halogens on the quinoline core profoundly impacts both the physicochemical properties and the reactivity of the molecule. The C-5 and C-7 fluorine atoms enhance metabolic stability and lipophilicity—critical parameters in modern drug design—while the C-2 chlorine and C-3 methyl ester serve as orthogonal reactive handles for synthetic diversification [2].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters, calculated based on the atomic composition (C₁₁H₆ClF₂NO₂).

PropertyValue
IUPAC Name Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate
CAS Registry Number 2137722-87-1
Chemical Formula C₁₁H₆ClF₂NO₂
Molecular Weight 257.62 g/mol
Monoisotopic Exact Mass 257.0055 Da
[M+H]⁺ Expected m/z (³⁵Cl) 258.0128
[M+H]⁺ Expected m/z (³⁷Cl) 260.0099

Analytical Workflow: High-Resolution Mass Spectrometry (HRMS)

To definitively confirm the identity and purity of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate, High-Resolution Mass Spectrometry (HRMS) is the gold standard. The presence of a single chlorine atom provides a distinct isotopic signature that serves as an internal validation metric.

HRMS Protocol & Causality
  • Sample Preparation: Dissolve the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid.

    • Causality: The quinoline nitrogen is weakly basic. The addition of formic acid forces the protonation of this nitrogen in the solution phase, drastically increasing the ionization efficiency and ensuring the dominant formation of the [M+H]⁺ pseudomolecular ion.

  • Ionization (ESI+): Introduce the sample via direct infusion or LC into an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Mass Analysis: Utilize a Time-of-Flight (TOF) or Orbitrap mass analyzer configured for a resolution of at least 60,000 FWHM.

  • Data Validation (Self-Validating Step): Analyze the resulting spectra for the characteristic chlorine isotopic cluster. You must observe a peak at m/z 258.0128 (³⁵Cl) and a secondary peak at m/z 260.0099 (³⁷Cl) in a precise 3:1 relative abundance ratio. Deviation from this ratio indicates isobaric interference or degradation.

MS_Workflow SamplePrep Sample Preparation (1 µg/mL in MeOH/H2O) Ionization ESI+ Ionization (Formation of [M+H]+) SamplePrep->Ionization Direct Infusion / LC MassAnalyzer TOF/Orbitrap Mass Analyzer (High Resolution) Ionization->MassAnalyzer Ion Transfer DataAnalysis Data Analysis & Isotope Profiling (258.0128 m/z & 260.0099 m/z) MassAnalyzer->DataAnalysis Spectral Output

High-Resolution Mass Spectrometry (HRMS) workflow for exact mass confirmation.

Synthetic Utility in Drug Discovery

Quinoline-3-carboxylate derivatives are extensively utilized in the development of antiproliferative agents and kinase inhibitors [3]. Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate is specifically engineered for late-stage functionalization. The C-2 position is highly electron-deficient due to the combined inductive and resonance effects of the adjacent quinoline nitrogen and the C-3 ester, making it a prime candidate for Nucleophilic Aromatic Substitution (SₙAr) and palladium-catalyzed cross-coupling.

Synthetic_Pathway Core Methyl 2-chloro-5,7-difluoro quinoline-3-carboxylate SNAr SNAr at C-2 (Amines/Alcohols) Core->SNAr Suzuki Suzuki Coupling at C-2 (Boronic Acids) Core->Suzuki Hydrolysis Ester Hydrolysis at C-3 (LiOH/H2O) Core->Hydrolysis Product1 2-Amino/Alkoxy Derivatives SNAr->Product1 Product2 2-Aryl/Heteroaryl Derivatives Suzuki->Product2 Product3 Quinoline-3-carboxylic Acids Hydrolysis->Product3

Synthetic diversification pathways leveraging the C-2 chloride and C-3 ester.

Experimental Protocol: SₙAr Diversification at C-2

To harness this scaffold for library generation, the following self-validating Standard Operating Procedure (SOP) details the displacement of the C-2 chloride with a primary amine.

Step-by-Step Methodology
  • Reagent Assembly: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 100 mg, 0.388 mmol) of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate in 2.0 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous DMF is selected because its high dielectric constant stabilizes the polar Meisenheimer complex transition state inherent to SₙAr reactions, thereby accelerating the reaction rate.

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl generated during the reaction without competing with the primary amine for the electrophilic C-2 carbon.

  • Nucleophile Introduction: Add 1.2 equivalents of the desired primary amine. Seal the vial and heat to 80°C under a nitrogen atmosphere for 4 hours.

  • In-Process Self-Validation: At the 4-hour mark, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into an LC-MS.

    • Logic Gate: If the parent mass (m/z 258.01) is absent and the product mass is dominant, proceed to step 5. If the parent mass persists, the system dictates the addition of 0.5 equivalents of amine and a temperature increase to 90°C for an additional 2 hours to overcome steric or kinetic barriers.

  • Workup and Isolation: Cool the reaction to room temperature and quench with 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • Quinoline as a privileged scaffold in cancer drug discovery. PubMed / Northeastern Ontario Regional Cancer Program. Available at:[Link] [2]

  • An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed / Expert Opinion on Drug Discovery. Available at: [Link] [3]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed / Anticancer Agents in Medicinal Chemistry. Available at:[Link] [3]

Foundational

Comprehensive Safety, Handling, and Application Protocol for Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate (CAS: 2137722-87-1) Executive Summary & Molecular Architecture Methyl 2-chloro-5,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate (CAS: 2137722-87-1)

Executive Summary & Molecular Architecture

Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate is a highly functionalized, privileged heterocyclic building block utilized in advanced drug discovery[1]. The quinoline scaffold is a cornerstone in medicinal chemistry, and this specific substitution pattern offers orthogonal reactivity and enhanced pharmacological properties[2]:

  • C2-Chlorine: Acts as a highly reactive electrophilic center for Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions. This reactivity is driven by the electron-withdrawing effects of the adjacent quinoline nitrogen and the C3-carboxylate[3].

  • C5, C7-Fluorines: The incorporation of fluorine atoms significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Furthermore, the high electronegativity and strong C-F bonds modulate the molecule's lipophilicity, improving cellular permeability and target binding affinity[1][4].

  • C3-Methyl Carboxylate: Serves as a versatile handle for further derivatization (e.g., reduction to alcohols, amidation, or saponification) and participates in hydrogen-bonding networks within target active sites[5].

Quantitative Physicochemical Profile

Table 1: Physicochemical Properties of CAS 2137722-87-1

PropertyValue / Description
CAS Number 2137722-87-1[6]
Molecular Formula C11H6ClF2NO2[7]
Molecular Weight 257.62 g/mol
Appearance Solid (Typically off-white to pale yellow powder)
Electrophilic Centers C2 (Primary, highly reactive), C4 (Secondary)
Predicted LogP ~2.8 - 3.2 (Enhanced by difluoro substitutions)
Storage Conditions Inert atmosphere, 2-8°C, protected from light

Safety Data Sheet (SDS) Diagnostics & Handling Causality

Handling fluorinated haloquinolines requires stringent safety protocols derived directly from their chemical reactivity. Extrapolating from structurally analogous compounds (e.g., Methyl 2-chloro-8-fluoroquinoline-3-carboxylate)[7], the following hazard profile and causal handling protocols apply:

Hazard Identification (GHS Classification)
  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

  • Skin Irritation (Category 2) - H315: Causes skin irritation.

  • Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

  • STOT SE (Category 3) - H335: May cause respiratory irritation[7].

Causality-Driven Handling Protocols
  • Dermal Protection: The C2-chloro group is a potent electrophile capable of arylating nucleophilic residues (e.g., thiols in cysteine) on skin proteins, potentially leading to sensitization. The C5,C7-difluoro motif increases the compound's lipophilicity, facilitating rapid dermal absorption[4].

    • Protocol: Use double-gloving with nitrile gloves (minimum thickness 0.11 mm). If the compound is dissolved in organic solvents (e.g., DMF, DMSO), switch to butyl rubber or laminate gloves, as standard nitrile degrades rapidly, carrying the lipophilic compound directly through the barrier.

  • Respiratory Protection: The compound is a fine powder that can easily aerosolize. Inhalation exposes the sensitive mucosal membranes of the respiratory tract to the electrophilic C2-position, causing acute irritation (H335)[7].

    • Protocol: All weighing and transfer operations must be conducted within a certified Class II Type A2 biological safety cabinet or a dedicated powder-weighing fume hood.

Self-Validating Experimental Workflows

The orthogonal reactivity of this scaffold allows for precise, sequential modifications. Below are field-proven, self-validating protocols for its functionalization.

Protocol 1: C2-Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol leverages the electrophilicity of the C2 position to introduce amine pharmacophores, a critical step in synthesizing kinase and PDE inhibitors[8].

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add the primary or secondary amine nucleophile (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DMF is chosen to stabilize the polar Meisenheimer complex intermediate. DIPEA is selected over weaker heterogeneous bases (like K₂CO₃) because it is completely soluble, non-nucleophilic, and efficiently scavenges the HCl byproduct without risking premature hydrolysis of the C3-methyl ester.

  • Execution: Stir the reaction mixture at 80°C under an argon atmosphere for 4-6 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, quench in 100 µL EtOAc, and analyze via TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should be completely consumed, replaced by a lower-running, highly fluorescent product spot (Rf ~0.3) under 254 nm UV light.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to quantitatively remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Validation: Confirm product identity via LC-MS (ESI+), looking for the mass shift from m/z 258 to the expected [M+H]+ of the aminated product.

Protocol 2: Saponification of the C3-Carboxylate

Following C2-substitution, the C3-ester is often hydrolyzed to the free carboxylic acid to enable amide coupling or to mimic endogenous substrates[5].

  • Reaction Setup: Dissolve the C2-substituted intermediate (1.0 eq) in a 3:1 mixture of THF and H₂O (0.1 M concentration).

  • Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq).

    • Causality: LiOH is a mild base. The mixed THF/H₂O solvent system ensures that both the lipophilic organic substrate and the inorganic base are fully solvated, allowing the reaction to proceed homogeneously at room temperature, preventing thermal degradation.

  • Execution: Stir at ambient temperature for 12 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the ester peak and the emergence of a new peak with [M-14]+ (loss of the methyl group) indicates completion.

  • Workup: Evaporate THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~3. The carboxylic acid product will precipitate due to its low aqueous solubility at acidic pH. Filter, wash with cold water, and dry under high vacuum.

Downstream Applications in Drug Discovery

Fluorinated quinoline-3-carboxylates are privileged structures in the development of targeted therapeutics:

  • Oncology (Kinase Inhibitors): The quinoline nitrogen forms critical hydrogen bonds with the hinge region of kinases. Fluorine substitutions at C5 and C7 optimize the trajectory of the molecule within the hydrophobic pocket, enhancing selectivity against triple-negative breast cancer (TNBC) models[1].

  • Neurodegeneration (PDE5 Inhibitors): Derivatives of quinoline-3-carboxylates have been identified as potent and selective Phosphodiesterase 5 (PDE5) inhibitors. By blocking cGMP hydrolysis, these compounds promote neuroprotection and synaptic plasticity, offering therapeutic avenues for Alzheimer's disease[8].

  • Antimicrobial Agents: The scaffold serves as a precursor to novel fluorinated quinoline analogs that exhibit potent antifungal and antibacterial activities by disrupting essential enzymatic pathways[9].

Visualizations

SyntheticWorkflow Start Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate (CAS: 2137722-87-1) SNAr SNAr at C2 Position (Amines/Thiols) Start->SNAr Nucleophiles Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids) Start->Suzuki Pd Catalyst Saponification Ester Hydrolysis (C3) (LiOH/THF) Start->Saponification Base/H2O Product1 2-Amino/Thio-5,7-difluoroquinoline-3-carboxylate SNAr->Product1 Product2 2-Aryl-5,7-difluoroquinoline-3-carboxylate Suzuki->Product2 Product3 2-Chloro-5,7-difluoroquinoline-3-carboxylic acid Saponification->Product3

Caption: Synthetic diversification pathways for Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate.

Mechanism Drug Fluorinated Quinoline Derivative Target Target Enzyme (e.g., PDE5 / Kinase) Drug->Target Competitive Inhibition Substrate Endogenous Substrate (e.g., cGMP) Target->Substrate Catalytic Hydrolysis Degradation Inactive Metabolite Substrate->Degradation Blocked by Drug Pathway Downstream Signaling Activation Substrate->Pathway Accumulation triggers

Caption: Mechanism of action for quinoline-derived PDE5 inhibitors in cellular signaling.

References

  • [1] ACS Omega. "Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer". Available at:[Link]

  • [4] Organic & Biomolecular Chemistry (RSC Publishing). "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs". Available at:[Link]

  • [9] PMC. "Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs". Available at:[Link]

  • [5] PubMed. "Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent". Available at:[Link]

  • [3] The Journal of Organic Chemistry. "A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates and 3-Arylquinolines from Amino Acids". Available at:[Link]

  • [8] PMC. "Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease". Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate

This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and structural characteristics of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate. It is intended for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and structural characteristics of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed solid-state characterization of quinoline derivatives. This document delves into the practical and theoretical aspects of single-crystal and powder X-ray diffraction techniques, offering insights into the experimental design and the interpretation of results.

Introduction: The Significance of Quinolines in Medicinal Chemistry

Quinolines and their derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals.[1] Their versatile scaffold allows for a wide range of chemical modifications, leading to a diverse spectrum of pharmacological activities, including anticancer, and antimicrobial properties.[2][3] The introduction of fluorine atoms into the quinoline ring system can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties, making fluorinated quinolines particularly attractive for drug discovery.[1][4]

The compound of focus, Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate, is a promising candidate for further development due to its unique substitution pattern. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationship (SAR) and for designing more potent and selective drug candidates. X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid, providing invaluable information on molecular conformation, intermolecular interactions, and crystal packing.[5]

This guide will walk through the essential steps of characterizing this compound, from its synthesis and crystallization to the detailed analysis of its crystal structure using single-crystal and powder X-ray diffraction.

Synthesis and Crystallization

The synthesis of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate can be achieved through a multi-step process, often starting from appropriately substituted anilines. While the exact synthetic route for this specific molecule may vary, a common approach involves the cyclization of a substituted aniline with a suitable three-carbon component to form the quinoline core, followed by chlorination and esterification.[6][7]

General Synthetic Approach

A plausible synthetic pathway could involve the reaction of a difluoro-substituted aniline with an appropriate diethyl ethoxymethylenemalonate (EMME) or a similar reagent to construct the quinoline ring, followed by chlorination at the 2-position and subsequent esterification.

Experimental Protocol: Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or diffusion techniques.[8]

  • Dissolution: Dissolve the purified Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to create a saturated or near-saturated solution.

  • Slow Evaporation: Loosely cap the vial containing the solution to allow for the slow evaporation of the solvent at room temperature. This gradual increase in concentration promotes the formation of well-ordered crystals.[8]

  • Solvent Diffusion: Alternatively, dissolve the compound in a good solvent and carefully layer a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Diffusion of the anti-solvent into the solution will slowly induce crystallization.[8]

  • Crystal Selection: Once suitable crystals have formed, carefully select a single, well-formed crystal with dimensions typically in the range of 0.1-0.3 mm for mounting on the diffractometer.[9]

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful analytical technique that provides the definitive three-dimensional structure of a molecule.[10] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[5]

Data Collection and Structure Solution

Experimental Protocol: Single-Crystal X-ray Data Collection and Refinement

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.[9]

  • Data Collection: The crystal is exposed to a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), and the diffraction data are collected on a detector as the crystal is rotated.[11]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[5]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.[11] This model is then refined using full-matrix least-squares on F² to improve the fit between the calculated and observed diffraction data.[10]

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate, based on typical values for similar quinoline derivatives.[12][13][14]

Parameter Value
Chemical FormulaC₁₁H₆BrCl₂F₂NO₂
Formula Weight311.63
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.123(3)
c (Å)10.987(3)
α (°)90
β (°)105.45(1)
γ (°)90
Volume (ų)1095.8(5)
Z4
Calculated Density (g/cm³)1.889
Absorption Coefficient (mm⁻¹)0.55
F(000)624
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ Range for Data Collection (°)2.5 to 28.0
Reflections Collected5678
Independent Reflections2543 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Molecular Structure and Intermolecular Interactions

The molecular structure of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate reveals a planar quinoline ring system, a common feature for this class of compounds.[12] The chlorine atom at the 2-position, the two fluorine atoms at the 5- and 7-positions, and the methyl carboxylate group at the 3-position are key functional groups that influence the molecule's electronic properties and its interactions in the solid state.

Key Bond Lengths and Angles (Hypothetical Data)

Bond Length (Å) Angle Value (°)
C2-Cl11.74(1)N1-C2-C3122.5(1)
C5-F11.35(1)C4-C3-C10120.8(1)
C7-F21.36(1)C2-N1-C9117.3(1)
C3-C101.49(1)O1-C10-O2124.6(1)
C10-O11.21(1)C3-C10-O2111.5(1)
C10-O21.34(1)

The crystal packing is expected to be dominated by a combination of weak intermolecular interactions, including halogen bonding, π-π stacking, and C-H···O/F/N hydrogen bonds.[15][16] Halogen bonding, a non-covalent interaction involving an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, is increasingly recognized as a significant force in crystal engineering and drug design.[17] In this structure, the chlorine and fluorine atoms are potential halogen bond donors, while the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can act as acceptors.[18][19]

The planar quinoline rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.[13] These interactions, along with weaker C-H···O and C-H···F hydrogen bonds, contribute to the formation of a three-dimensional supramolecular architecture.

Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B M1_Quinoline Quinoline Core M2_Quinoline Quinoline Core M1_Quinoline->M2_Quinoline π-π Stacking M1_Cl Cl M2_N N M1_Cl->M2_N Halogen Bond (Cl···N) M1_F1 F M2_Ester_O Ester Oxygen M1_F1->M2_Ester_O Halogen Bond (F···O) M1_F2 F M1_Ester Ester Group M1_Ester->M2_Quinoline C-H···π

Caption: Diagram of potential intermolecular interactions.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a versatile technique used for the identification of crystalline phases and for obtaining information about the structural properties of a material.[20][21] It is particularly useful for routine analysis and for confirming the bulk purity of a synthesized compound.[22]

Experimental Procedure and Data Analysis

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: A finely ground powder of the crystalline material is packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the scattering angle (2θ).[23]

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase.[24] This pattern can be compared to a database of known patterns for phase identification.[25]

Comparison of Experimental and Simulated PXRD Patterns

A simulated PXRD pattern can be calculated from the single-crystal X-ray diffraction data. A comparison between the experimental PXRD pattern of a bulk sample and the simulated pattern provides a robust confirmation of the crystal structure and the phase purity of the material.[15]

Hypothetical PXRD Data

2θ (°) d-spacing (Å) Relative Intensity (%)
10.58.4245
15.85.60100
21.24.1960
23.53.7835
26.83.3275
28.13.1750

Implications for Drug Development

The detailed structural information obtained from X-ray crystallography is invaluable for drug development.

  • Structure-Based Drug Design: The precise coordinates of each atom in the molecule provide a template for computational modeling and the design of new derivatives with improved binding affinity to a biological target.[26]

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, such as solubility and bioavailability. PXRD is a key tool for identifying and characterizing polymorphs.

  • Intellectual Property: A well-characterized crystal structure is essential for securing patent protection for a new chemical entity.

Fluoroquinolone derivatives have shown significant potential as anticancer agents, often by targeting enzymes like topoisomerase II or by inducing apoptosis.[1][2] The structural insights gained from the crystallographic analysis of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate can guide the rational design of new compounds with enhanced efficacy and reduced off-target effects.

Conclusion

This technical guide has outlined the comprehensive crystallographic characterization of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate. Through a combination of single-crystal and powder X-ray diffraction, a detailed understanding of its molecular structure, conformation, and intermolecular interactions can be achieved. This knowledge is fundamental for advancing the development of this and related quinoline derivatives as potential therapeutic agents. The methodologies and insights presented here serve as a valuable resource for researchers in medicinal chemistry and materials science.

References

  • X-Ray Powder Diffraction Analysis Guide. (n.d.). Scribd. Retrieved from [Link]

  • Uchibori, M., Murate, N., Shima, K., et al. (2022). Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. Shibaura Institute of Technology. Retrieved from [Link]

  • on powder x-ray diffraction (xrd) —general overview. (2016). ITWG GUIDELINE. Retrieved from [Link]

  • Uchibori, M., Murate, N., Shima, K., et al. (2022). Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. Symmetry, 14(9), 1883. Retrieved from [Link]

  • Gálico, D. A., et al. (2021). Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter? Crystal Growth & Design, 21(8), 4643–4654. Retrieved from [Link]

  • Fun, H.-K., et al. (2012). Crystal structures of three zinc(II) halide coordination complexes with quinoline N-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(3), m340–m343. Retrieved from [Link]

  • Powder Methods of X-Ray Analysis. (n.d.). University of Toronto, Department of Physics. Retrieved from [Link]

  • Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. (2020, May 14). Malvern Panalytical. Retrieved from [Link]

  • Ochoa, J. M., et al. (2009). X-ray single crystal and powder diffraction: possibilities and applications. Journal of Physics: Conference Series, 167, 012012. Retrieved from [Link]

  • Kaduk, J. A. (2023). How to grow crystals for X-ray crystallography. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 79(4), 305-316. Retrieved from [Link]

  • Wolska, L., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 23(15), 8344. Retrieved from [Link]

  • Bruton, E. A., et al. (2018). Teaching Single Crystal X-ray Crystallography in the Undergraduate Classroom with Sugar and Epsom Salt. Journal of Chemical Education, 95(12), 2268–2273. Retrieved from [Link]

  • Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478–2601. Retrieved from [Link]

  • x Ray crystallography. (n.d.). Journal of the Royal Society of Medicine, 91(12), 659–661. Retrieved from [Link]

  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(4). Retrieved from [Link]

  • Rakitin, O. A., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(3), M1889. Retrieved from [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (2020). International Journal of Pharmaceutical Research, 12(4). Retrieved from [Link]

  • Wolska, L., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 23(15), 8344. Retrieved from [Link]

  • Sundar, J. K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o169. Retrieved from [Link]

  • Hayour, H., et al. (2014). Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o964–o965. Retrieved from [Link]

  • Arshad, M. F., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8. International Journal of Pharmaceutical and Clinical Research, 6(3), 221-225. Retrieved from [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry, 13(2), 459-464. Retrieved from [Link]

  • Process for producing 7-chloro-quinaldine. (1995). Google Patents.
  • Sundar, J. K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o169. Retrieved from [Link]

  • Samanta, P., et al. (2020). Quinoline-based bio-compatible fluorophore employing a dual sensor for Mg(ii) and Zn(ii): insights from single crystal structures and spectroscopic, DFT and cell imaging studies. New Journal of Chemistry, 44(23), 9789-9800. Retrieved from [Link]

  • Maffettone, P., et al. (2021). Crystallography companion agent for high-throughput materials discovery. University of Liverpool Repository. Retrieved from [Link]

  • Methyl 2-chloroquinoline-3-carboxylate (C11H8ClNO2). (n.d.). PubChemLite. Retrieved from [Link]

Sources

Foundational

Thermodynamic stability of fluorinated quinoline-3-carboxylates

Thermodynamic Stability of Fluorinated Quinoline-3-Carboxylates: A Comprehensive Profiling Guide Molecular Architecture and Thermodynamic Drivers Fluorinated quinoline-3-carboxylates form the structural backbone of fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability of Fluorinated Quinoline-3-Carboxylates: A Comprehensive Profiling Guide

Molecular Architecture and Thermodynamic Drivers

Fluorinated quinoline-3-carboxylates form the structural backbone of fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin, moxifloxacin). As a Senior Application Scientist, understanding the thermodynamic stability of this scaffold is paramount for drug formulation, predicting pharmacokinetic interactions, and assessing environmental persistence.

The thermodynamic behavior of this scaffold is dictated by three critical structural motifs: the C3-carboxylic acid, the C4-ketone, and the highly electronegative C6-fluorine atom. The interplay of these functional groups governs the molecule's thermal degradation kinetics, pH-dependent aqueous solubility, and its strong propensity for metal ion chelation.

Aqueous Solubility and Zwitterionic Thermodynamics

At physiological pH (approximately 7.4), fluorinated quinoline-3-carboxylates predominantly exist as zwitterions due to the deprotonation of the C3-carboxyl group and the protonation of the C7-amine substituent. This zwitterionic state exhibits a highly stable crystal lattice driven by strong intermolecular electrostatic interactions and hydrogen bonding.

Because of this stable lattice, the solubilization process is markedly endothermic. As demonstrated in , the standard Gibbs free energy ( ΔG∘ ) of solubilization is positive, indicating a non-spontaneous process at room temperature that requires thermal energy to disrupt the solid state. The process is energetically driven by an increase in temperature, which overcomes the negative entropy ( ΔS∘ ) associated with the hydrophobic hydration of the fluorinated core.

Table 1: Thermodynamic Parameters of Solubilization in Aqueous Buffer (pH 7.4) at 25°C | Fluoroquinolone Compound | ΔG∘ (kJ/mol) | ΔH∘ (kJ/mol) | ΔS∘ (J/mol·K) | | :--- | :--- | :--- | :--- | | Ciprofloxacin | +20.09 | +14.83 | -17.65 | | Norfloxacin | +16.82 | +9.68 | -23.96 | | Ofloxacin | +12.82 | +6.91 | -19.82 |

Metal Ion Complexation Thermodynamics

The oxygen atoms of the C3-carboxylate and C4-ketone act as hard Lewis bases, creating an ideal bidentate chelation site for transition metals (Cu²⁺, Ni²⁺, Zn²⁺) and alkaline earth metals (Mg²⁺, Ca²⁺). This chelation forms a thermodynamically stable six-membered ring.

In human plasma and gastrointestinal environments, this complexation significantly alters the drug's biospeciation. According to1[1], complex formation begins at low pH values and is heavily dependent on the deprotonation of the carboxyl group. The high stability constants ( logβ ) explain the severe pharmacokinetic interactions when these compounds are co-administered with metal-rich antacids, as the resulting complex acts as an insoluble thermodynamic sink, preventing gastrointestinal absorption.

Table 2: Overall Stability Constants ( logβ111​ ) for Cu²⁺ Complexes at 37°C | Fluoroquinolone Compound | log β (Cu²⁺) | Stoichiometry (M:L:H) | | :--- | :--- | :--- | | Ciprofloxacin | 14.89 ± 0.22 | 1:1:1 | | Levofloxacin | 13.74 ± 0.04 | 1:1:1 | | Ofloxacin | 14.21 ± 0.03 | 1:1:1 | | Moxifloxacin | 15.77 ± 0.03 | 1:1:1 |

Speciation Cation Cationic Form (pH < 6.0) Zwitterion Zwitterionic Form (pH 6.0 - 8.5) Cation->Zwitterion Deprotonation (pKa1) Anion Anionic Form (pH > 8.5) Zwitterion->Anion Deprotonation (pKa2) MetalComplex Metal Chelate Complex (M2+ Binding) Zwitterion->MetalComplex Cu2+, Mg2+, Ca2+ Precipitate Aqueous Insolubility (Crystal Lattice) Zwitterion->Precipitate Neutral pH Aggregation Anion->MetalComplex Strong Chelation

Fig 1. pH-dependent speciation and metal chelation pathways of quinoline-3-carboxylates.

Solid-State Thermal Stability and Degradation Kinetics

The aromaticity of the quinoline ring, reinforced by the C6-fluorine, imparts exceptional thermal stability. 2[2] utilizing the Kissinger-Akahira-Sunose (KAS) model reveal that ciprofloxacin exhibits an activation energy ( Ea​ ) of degradation of 58.09 kJ/mol. This high activation energy correlates with the robust nature of the aromatic and carbon-fluorine bonds, explaining the environmental persistence of these compounds in wastewater. Furthermore, 3[3] confirm high melting points (>490 K) accompanied by high-energy transitions indicative of decomposition immediately upon melting.

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems to extract reliable thermodynamic parameters.

Workflow Sample Sample Preparation (Quinoline-3-Carboxylate) TGA Thermal Analysis (TGA/DSC) Sample->TGA Solubility Solubility Thermodynamics (UV-Vis) Sample->Solubility Potentiometry Metal Complexation (Potentiometry) Sample->Potentiometry Data1 Activation Energy (Ea) Enthalpy of Melting TGA->Data1 Data2 Gibbs Free Energy (ΔG) Enthalpy of Solubilization Solubility->Data2 Data3 Stability Constants (log β) Speciation Curves Potentiometry->Data3 Synthesis Thermodynamic Profile Generation Data1->Synthesis Data2->Synthesis Data3->Synthesis

Fig 2. Experimental workflow for the thermodynamic profiling of quinoline-3-carboxylates.

Protocol 1: Determination of Aqueous Solubility Thermodynamics (UV-Vis Spectrophotometry)

Rationale: UV-Vis allows for highly sensitive quantification of the dissolved fraction without altering the thermodynamic equilibrium of the saturated solution.

  • Buffer Preparation & Equilibration: Prepare a 0.1 M phosphate buffer at pH 7.4 to simulate physiological conditions. Add an excess of the solid fluoroquinolone (e.g., 20 mg) to 5 mL of the buffer in sealed glass vials.

  • Thermostatting: Submerge the vials in a reciprocating water bath. Equilibrate separate sets of samples at 293.15 K, 298.15 K, 303.15 K, 310.15 K, and 318.15 K for 48 hours to ensure absolute thermodynamic saturation.

  • Phase Separation: Filter the saturated solutions through a 0.22 µm PTFE syringe filter pre-heated to the respective equilibration temperature. Self-Validation Step: Pre-heating the filter prevents premature precipitation during the transfer process.

  • Spectrophotometric Analysis: Dilute the filtrate appropriately and measure the absorbance at the compound's λmax​ (e.g., 278 nm for ciprofloxacin) using a UV-Vis spectrophotometer. Calculate the molar solubility ( S ) using a pre-established Beer-Lambert calibration curve.

  • Van 't Hoff Analysis: Plot lnS versus 1/T . The slope of the linear regression yields −ΔH∘/R , and the y-intercept yields ΔS∘/R . Calculate ΔG∘ using ΔG∘=ΔH∘−TΔS∘ .

Protocol 2: Potentiometric Titration for Metal-Ligand Stability Constants

Rationale: High-precision potentiometry tracks the displacement of protons during metal chelation, allowing for the computational extraction of stability constants.

  • Electrode Calibration: Calibrate a glass electrode using strong acid/strong base titrations (HCl vs. NaOH) at a constant ionic strength (0.15 M NaCl) and temperature (37.0 ± 0.1 °C). Self-Validation Step: Apply Gran's method to ensure a Nernstian response and accurately determine the standard electrode potential ( E∘ ) and the ionic product of water ( pKw​ ).

  • Ligand Titration: Titrate a 1.0 mM solution of the fluoroquinolone with standardized 0.1 M NaOH to determine the precise pKa1​ (carboxyl) and pKa2​ (piperazinyl/amine) values under the exact experimental conditions.

  • Metal-Ligand Titration: Prepare solutions containing the fluoroquinolone and the target metal ion (e.g., CuCl₂) in 1:1, 1:2, and 2:1 molar ratios. Titrate with 0.1 M NaOH. The formation of the metal complex will release protons, shifting the titration curve to lower pH values compared to the free ligand.

  • Speciation Modeling: Export the titration data (Volume vs. pH) into a thermodynamic modeling software (e.g., HYPERQUAD). Fit the data to calculate the overall stability constants ( logβpqr​ ) for the Mp​Lq​Hr​ species, minimizing the standard deviation of the fit.

References

  • Title: Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Source: nih.gov.
  • Title: Thermodynamics of the Aqueous Solubility of some Fluoroquinolones. Source: ajopred.com.
  • Title: The Effect of Some Fluoroquinolone Family Members on Biospeciation of Copper(II), Nickel(II) and Zinc(II) Ions in Human Plasma. Source: nih.gov.
  • Title: Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Source: acs.org.

Sources

Exploratory

Discovery and Early Investigation of 5,7-Difluoroquinoline Derivatives: A Technical Whitepaper

Executive Summary The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 5,7-difluoroquinoline system has emerged as a privileged pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 5,7-difluoroquinoline system has emerged as a privileged pharmacophore. The unique electronegativity, low polarizability, and metabolic stability imparted by the 5,7-difluoro substitution pattern make these derivatives highly valuable in the discovery of novel kinase inhibitors, antimicrobial agents, and advanced materials. This whitepaper provides an in-depth technical analysis of the electronic rationale, advanced continuous-flow synthetic methodologies, and self-validating biological investigation protocols associated with 5,7-difluoroquinoline derivatives.

Structural & Electronic Rationale: The 5,7-Difluoro Advantage

The regiochemistry of fluorination profoundly impacts the electronic distribution of the quinoline core. Quantum mechanical evaluations reveal that 5,7-difluoroquinoline possesses the lowest relative energy among its difluoro isomers[1].

Causality in Target Affinity: This thermodynamic stability arises because the π -electron donating fluorine atoms at the 5- and 7-positions are directly conjugated to the pyridine nitrogen[1]. Consequently, the negative charge density on the nitrogen atom is significantly enhanced compared to non-conjugated isomers (such as 6,8-difluoroquinoline)[1]. In the context of rational drug design, this increased electron density translates to a stronger hydrogen-bond acceptor capability, a critical parameter for anchoring the molecule within the ATP-binding hinge region of target kinases. Furthermore, dual fluorination at these specific positions effectively blocks primary oxidative metabolic hotspots, drastically reducing intrinsic in vivo clearance.

Advanced Synthetic Workflows

Traditional batch synthesis of fluorinated quinolines often relies on harsh Skraup cyclizations. However, modern drug discovery demands safer, highly scalable, and regioselective approaches. The integration of continuous flow chemistry and photochemistry has revolutionized the synthesis of these derivatives.

Protocol 1: Continuous Flow Photochemical Synthesis of 5,7-Difluoroquinoline-3-carbonitrile

This protocol details a de novo synthesis utilizing visible light irradiation[2].

  • Reagent Preparation: Dissolve 2-(azidomethyl)-3-(3,5-difluorophenyl)prop-2-enenitrile (1.0 equiv) and N-bromosuccinimide (NBS, 1.05 equiv) in a compatible solvent.

    • Causality: Degassing the solvent with N2​ for 10 minutes is critical to remove dissolved oxygen, which acts as a triplet quencher and would prematurely terminate the highly reactive iminyl radical intermediate[2].

  • Acidic Initiation: Add 5 mol% of 33% HBr in acetic acid.

    • Causality: HBr acts as a catalytic initiator that, in conjunction with NBS, facilitates the generation of the active bromine species required for α -hydrogen abstraction[2].

  • Photochemical Flow Reactor Setup: Pump the mixture through a fluoropolymer (FEP) tubing reactor wrapped around a Cool White LED panel (410–780 nm) with a residence time of 6.0 minutes.

    • Causality: Continuous flow provides a uniform photon flux to the entire reaction volume, preventing the thermal degradation and over-irradiation common in batch photochemistry. Furthermore, it safely manages the continuous extrusion of N2​ gas from the azide precursor, mitigating severe explosion risks[2].

  • Intramolecular Cyclization:

    • Causality: Visible light irradiation triggers the formation of an iminyl radical, which undergoes rapid intramolecular ortho-attack on the difluoro-substituted aryl ring, closing the pyridine system to yield the 5,7-difluoroquinoline-3-carbonitrile product[2].

FlowSynthesis Start Azide Precursor + NBS Degas Degassing (N2) Start->Degas Acid Acid Catalyst (HBr) Degas->Acid Pump Flow Rate Control Acid->Pump Reactor Photochemical Flow Reactor (Visible Light) Pump->Reactor Radical Iminyl Radical Reactor->Radical Cyclization Intramolecular Cyclization Radical->Cyclization -N2 Product 5,7-Difluoroquinoline Derivative Cyclization->Product

Continuous flow photochemical synthesis workflow for 5,7-difluoroquinoline derivatives.
Protocol 2: Organolithium-Mediated Functionalization via Flow Chemistry

For late-stage functionalization, organolithium flow chemistry provides unparalleled control[3].

  • Cryogenic Flow Setup: Pre-cool a microreactor system to -78°C.

  • Halogen-Lithium Exchange: Introduce 6-bromo-5,7-difluoroquinoline and an organolithium reagent into the microreactor.

    • Causality: Rapid mixing with sub-second residence times prevents the degradation of the highly reactive aryllithium intermediate, a common failure point in scaled-up batch reactors[3].

  • In Situ Electrophilic Trapping: Immediately introduce an electrophile (e.g., adamantanone) downstream.

    • Causality: Rapid, in-line trapping ensures high-yield C-C bond formation before unwanted protonation or side reactions can occur[3].

Biological Investigation & Target Engagement

The 5,7-difluoroquinoline core has been extensively explored in the development of selective kinase inhibitors, notably targeting Phosphoinositide 3-kinase delta (PI3K δ ), an enzyme critical in leukocyte signaling and implicated in autoimmune diseases and hematologic malignancies[4]. The inclusion of fluorine at the 7-position has been shown to improve oral bioavailability and reduce intrinsic unbound clearance while mitigating CYP450 inhibition liabilities compared to chloro- or non-halogenated analogs[4].

Protocol 3: Self-Validating TR-FRET Kinase Assay for PI3K δ

To ensure absolute data integrity during early hit-to-lead campaigns, biochemical assays must be designed as self-validating systems.

  • Acoustic Dispensing: Dispense 5,7-difluoroquinoline derivatives into a 384-well plate using an acoustic liquid handler.

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures highly precise nanoliter volume transfers for accurate 10-point dose-response curves.

  • ATP Initiation at Km​ : Add recombinant PI3K δ , PIP2 substrate, and ATP at its specific Michaelis constant ( Km​ ).

    • Causality: Running the assay exactly at the ATP Km​ ensures maximum sensitivity to competitive ATP-hinge binders, preventing artificially inflated IC50​ values caused by ATP outcompetition.

  • Chelation and Detection: Quench the reaction with EDTA, followed by the addition of a Europium-cryptate labeled antibody and d2-labeled tracer.

    • Causality: EDTA rapidly chelates Mg2+ , instantly halting kinase activity to provide a precise temporal snapshot of PIP3 conversion. Time-resolved fluorescence (TR-FRET) minimizes compound autofluorescence interference.

  • Quality Control via Z'-Factor: Calculate the Z'-factor using DMSO (negative) and a reference inhibitor (positive) controls.

    • Causality: A Z'-factor > 0.6 mathematically validates the assay's dynamic range and confirms the system is robust and self-validating, ensuring data integrity before hit progression.

PI3KPathway RTK Receptor Tyrosine Kinase PI3K PI3Kδ Enzyme RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Recruitment mTOR Cell Growth / Inflammation AKT->mTOR Signaling Inhibitor 5,7-Difluoroquinoline Inhibitor Inhibitor->PI3K ATP-Hinge Binding

PI3Kδ signaling pathway and targeted inhibition by 5,7-difluoroquinoline derivatives.

Quantitative Data Summaries

Table 1: Electronic and Thermodynamic Properties of Fluorinated Quinolines | Property | 5,7-Difluoroquinoline | 6,8-Difluoroquinoline | Causality / Impact | | :--- | :--- | :--- | :--- | | Relative Energy | Lowest | Higher (+1.2 kcal/mol) | Thermodynamic stability favors 5,7-substitution during synthesis[1]. | | Nitrogen Partial Charge | Highest | Lower | Enhanced hydrogen-bond acceptor capability for kinase hinge binding[1]. | | Fluorine Conjugation | Conjugated to Pyridine N | Not Conjugated | π -electron donation directly influences the basicity of the quinoline core[1]. |

Table 2: Comparative Pharmacokinetic and in vitro Activity Profiles (Representative PI3K δ Inhibitors) | Compound Modification | PI3K δ IC50 (nM) | CYP Inhibition Profile | in vivo Clearance | Pharmacological Advantage | | :--- | :--- | :--- | :--- | :--- | | 8-Chloroquinoline | >20 | High (CYP2D6) | High | Baseline reference[4]. | | 7-Fluoroquinoline | 16 | Minimal | Low | Increased oral bioavailability and metabolic stability[4]. | | 5,7-Difluoroquinoline | <10 (Projected) | Minimal | Very Low | Dual-fluorination blocks oxidative hotspots, maximizing half-life. |

References

  • Title: Fluorinated Quinolines: Synthesis, Properties and Applications Source: researchgate.net URL: [Link]

  • Title: Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective Source: mdpi.com URL: [Link]

  • Title: Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines | Organic Process Research & Development Source: acs.org URL: [Link]

  • Title: Discovery and in Vivo Evaluation of (S)-N-(1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and Related PI3Kδ Inhibitors for Inflammation and Autoimmune Disease | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

Sources

Protocols & Analytical Methods

Method

Regioselective Nucleophilic Aromatic Substitution (SNAr) of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate: Application Notes &amp; Protocols

Introduction & Mechanistic Rationale Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate (CAS: 2137722-87-1) is a highly versatile, polyhalogenated building block frequently utilized in the drug development of kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate (CAS: 2137722-87-1) is a highly versatile, polyhalogenated building block frequently utilized in the drug development of kinase inhibitors and fluoroquinolone-derivative antibiotics[1]. The functionalization of this scaffold relies heavily on Nucleophilic Aromatic Substitution (SNAr). However, the presence of three potential leaving groups (C2-Cl, C5-F, C7-F) presents a significant regioselectivity challenge.

As an Application Scientist, understanding the electronic causality behind the scaffold's reactivity is paramount for designing robust synthetic routes:

  • C2-Position (Kinetically Favored): The C2-chloro group is exceptionally activated. The adjacent quinoline nitrogen acts as a powerful electron-withdrawing group (EWG) via both induction and resonance. Furthermore, the methyl carboxylate at C3 provides critical resonance stabilization to the intermediate Meisenheimer complex[2]. Consequently, despite fluorine generally being a superior leaving group in SNAr reactions, the C2 position undergoes rapid substitution under mild, kinetically controlled conditions.

  • C7-Position (Thermodynamically Accessible): The C7-fluoro group is activated by its para relationship to the ring nitrogen. Substitution here typically requires elevated temperatures and excess nucleophile, usually occurring only after the C2 position has been substituted[3].

  • C5-Position (Sterically Hindered): While activated by the ortho nitrogen, the C5-fluoro group is sterically shielded by the adjacent C4 proton and the C6 proton, making it the least reactive of the three halogens[3].

G SM Methyl 2-chloro-5,7-difluoro quinoline-3-carboxylate MC_C2 Meisenheimer Complex (C2 Position) SM->MC_C2 Mild Conditions (0-20°C, DIPEA) MC_C7 Meisenheimer Complex (C7 Position) SM->MC_C7 Harsh Conditions (>80°C, Excess Nuc) Nuc Nucleophile (e.g., Amine) Nuc->MC_C2 Nuc->MC_C7 Prod_C2 2-Substituted Product (Kinetically Favored) MC_C2->Prod_C2 -Cl⁻ Prod_C7 7-Substituted Product (Thermodynamically Favored) MC_C7->Prod_C7 -F⁻

Mechanistic pathways for regioselective SNAr on the quinoline scaffold.

Quantitative Reaction Parameters

To achieve predictable regiocontrol, the reaction conditions must be strictly modulated. The table below summarizes the empirical data for directing the SNAr reaction toward mono-substitution (C2) versus bis-substitution (C2 and C7).

Reaction GoalNucleophile ClassEquivalentsBaseSolventTemp (°C)Expected Regioselectivity
Mono-substitution (C2) Primary/Secondary Amine1.05DIPEA (2.0 eq)DCM or THF0 to 20>98% C2-substitution
Mono-substitution (C2) Alkoxide (e.g., NaOMe)1.00None (Nuc is base)MeOH0>95% C2-substitution
Bis-substitution (C2, C7) Primary/Secondary Amine3.0 to 4.0K₂CO₃ (4.0 eq)DMF or NMP80 to 100C2 and C7 substitution

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems . This means the procedure includes integrated checkpoints (LC-MS, TLC) that dictate the next logical step based on real-time empirical feedback, preventing the accumulation of downstream errors.

Protocol A: Highly Regioselective C2-Amination (Kinetically Controlled)

Objective: Displace the C2-chloride with a secondary amine (e.g., morpholine) while preserving the C5 and C7 fluorines.

Materials:

  • Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate (1.0 eq)

  • Morpholine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to scaffold)

Step-by-Step Methodology:

  • Preparation: Purge a round-bottom flask with inert gas (N₂ or Ar). Add the quinoline scaffold and anhydrous DCM. Stir until complete dissolution is achieved.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

    • Causality: Low temperatures suppress the activation energy required for the thermodynamically driven C7-fluorine displacement[3].

  • Reagent Addition: Add DIPEA (2.0 eq) in one portion. Slowly add morpholine (1.05 eq) dropwise over 5 minutes.

  • Self-Validation Checkpoint 1 (LC-MS at 30 mins): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Logic: You must observe the disappearance of the starting material mass ([M+H]⁺ ~258) and the appearance of the mono-substituted product mass ([M-Cl+Morpholine]⁺ ~309).

    • Correction: If bis-substitution ([M-Cl-F+2(Morpholine)]⁺ ~376) is detected, the reaction is too warm; immediately verify the ice bath. If >10% starting material remains, allow stirring for an additional 30 minutes at 0 °C.

  • Quench & Workup: Once validated, quench the reaction with saturated aqueous NH₄Cl (equal volume to DCM). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Reagent Preparation Dry Solvents, Inert Atmosphere Step2 2. Reaction Assembly Add Scaffold, Nuc, Base at 0°C Step1->Step2 Step3 3. Reaction Monitoring LC-MS / TLC Aliquots Step2->Step3 Step4 4. Self-Validation Check[M+H]+ for Mono- vs Bis-Sub Step3->Step4 Step4->Step3 Incomplete Reaction (Adjust Temp/Time) Step5 5. Quench & Workup Aqueous Extraction Step4->Step5 Target Mass Confirmed Step6 6. Purification Flash Chromatography Step5->Step6

Self-validating experimental workflow for regioselective SNAr.
Protocol B: Sequential Bis-Substitution (C2 and C7)

Objective: Completely substitute both the highly reactive C2-chloride and the moderately reactive C7-fluoride.

Step-by-Step Methodology:

  • Preparation: In a sealed pressure tube, dissolve the quinoline scaffold (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M).

  • Reagent Addition: Add K₂CO₃ (4.0 eq) and the desired amine nucleophile (3.5 eq).

    • Causality: An excess of nucleophile and a stronger inorganic base are required to drive the secondary substitution at the less electrophilic C7 position[4].

  • Heating: Seal the tube and heat to 90 °C behind a blast shield.

  • Self-Validation Checkpoint (LC-MS at 4 hours):

    • Validation Logic: The intermediate mono-substituted product (C2-only) should be completely consumed. The dominant peak must correspond to the bis-substituted mass.

    • Correction: If the mono-substituted intermediate persists, increase the temperature to 100 °C and add an additional 0.5 eq of the amine.

  • Workup: Cool to room temperature. Pour the mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.

Analytical Confirmation of Regioselectivity

To definitively prove that substitution occurred at C2 and not C5 or C7 (in Protocol A), researchers must rely on Nuclear Magnetic Resonance (NMR) spectroscopy:

  • ¹⁹F NMR: The starting material exhibits two distinct fluorine signals. In a successful C2-mono-substitution, the ¹⁹F NMR will still show two signals, confirming the fluorines are intact.

  • ¹H NMR NOE (Nuclear Overhauser Effect): Irradiating the protons of the newly introduced nucleophile (e.g., the CH₂ groups of morpholine) will show an NOE enhancement with the ester methyl group at C3, proving spatial proximity and confirming C2 regioselectivity[5].

References

  • The Journal of Organic Chemistry - ACS Publications. A General Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers.[3] Available at: [Link]

  • ECHA CHEM. Overview: 2-chloro-5,7-difluoroquinoline.[4] Available at: [Link]

  • Google Patents. WO2017191599A1 - Substituted 2, 4-diamino-quinoline derivatives for use in the treatment of proliferative diseases.[5] Available at:

Sources

Application

Application Note: Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate in Advanced Kinase Inhibitor Synthesis

Executive Summary Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate (CAS: 2137722-87-1)[1] has emerged as a highly privileged building block in modern medicinal chemistry, particularly in the design of targeted kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate (CAS: 2137722-87-1)[1] has emerged as a highly privileged building block in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors. Its unique substitution pattern—combining an electron-deficient 5,7-difluoro aza-aromatic core with orthogonally reactive C2-chloro and C3-carboxylate handles—makes it an ideal precursor for developing ATP-competitive inhibitors for targets such as Phosphoinositide 3-kinase delta (PI3Kδ)[2] and Protein Kinase Novel 3 (PKN3)[3].

This application note details the mechanistic rationale for utilizing this specific scaffold, illustrates its role in kinase signaling intervention, and provides validated, self-correcting protocols for its functionalization in drug discovery workflows.

Mechanistic Rationale: The Power of the 5,7-Difluoroquinoline Core

In rational drug design, the transition from an unsubstituted quinoline to a 5,7-difluoroquinoline is a strategic optimization that addresses multiple pharmacokinetic (PK) and pharmacodynamic (PD) liabilities simultaneously[4].

  • Metabolic Stability & Lipophilic Efficiency (LipE): The introduction of fluorine atoms at the C5 and C7 positions blocks primary sites of cytochrome P450-mediated aromatic oxidation. Furthermore, the strong electron-withdrawing nature of fluorine lowers the electron density of the entire quinoline ring, increasing oxidative stability while improving LipE—a critical metric for predicting in vivo success.

  • pKa Modulation & hERG Mitigation: Basic nitrogen heterocycles often suffer from hERG channel inhibition, leading to cardiotoxicity. The 5,7-difluoro motif significantly lowers the pKa of the quinoline nitrogen via inductive effects, reducing its basicity at physiological pH and thereby mitigating hERG liability[2].

  • Orthogonal Reactivity: The C2-chloro group is highly activated toward nucleophilic aromatic substitution (SNAr) and cross-coupling reactions due to the adjacent nitrogen and the C3-carboxylate. The C3-methyl ester serves as a stable protecting group during C2 functionalization and can be subsequently hydrolyzed, reduced, or amidated to build the final inhibitor structure.

Quantitative Impact of Fluorination

To illustrate the causality behind selecting the 5,7-difluoro scaffold, Table 1 summarizes representative Structure-Activity Relationship (SAR) trends observed during the optimization of PI3Kδ inhibitors (adapted from the AMG319 discovery campaign)[2].

Table 1: Impact of Quinoline Core Fluorination on Kinase Inhibitor Profiles

Scaffold MotifTarget KinaseIC₅₀ (nM)hERG Inhibition IC₅₀ (µM)Lipophilic Efficiency (LipE)
2-Chloroquinoline-3-carboxylate (Unsubstituted)PI3Kδ1202.5 (High Liability)3.2
7-Fluoroquinoline-3-carboxylatePI3Kδ458.1 (Moderate Liability)4.5
5,7-Difluoroquinoline-3-carboxylate PI3Kδ 15 >30 (Low Liability) 5.8

Target Pathway & Synthetic Logic

The ultimate goal of utilizing this building block is to synthesize molecules that effectively interrupt hyperactive kinase signaling pathways, such as the PI3K/AKT survival pathway implicated in various B-cell malignancies and autoimmune diseases.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR / Survival AKT->mTOR Cell Proliferation Inhibitor 5,7-Difluoroquinoline Inhibitor Inhibitor->PI3K ATP-Competitive Inhibition

Figure 1: PI3Kδ signaling pathway and the mechanism of action for 5,7-difluoroquinoline inhibitors.

To achieve this, the synthetic logic relies on the orthogonal functionalization of the C2 and C3 positions of the starting material.

Workflow SM Methyl 2-chloro-5,7- difluoroquinoline-3-carboxylate Step1 C2-Functionalization (Suzuki/SNAr) SM->Step1 Int1 2-Substituted-5,7- difluoroquinoline-3-carboxylate Step1->Int1 Step2 C3-Ester Modification (Saponification/Amidation) Int1->Step2 API Target Kinase Inhibitor (e.g., PI3Kδ / PKN3) Step2->API

Figure 2: Orthogonal functionalization workflow of the 5,7-difluoroquinoline-3-carboxylate scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include specific checkpoints to ensure the integrity of the transformation before proceeding to the next step.

Protocol 1: C2-Functionalization via Suzuki-Miyaura Cross-Coupling

This step introduces the aryl or heteroaryl group at the C2 position, a critical vector for binding to the kinase hinge region.

Reagents:

  • Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate (1.0 equiv, MW: 257.62)

  • Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine the quinoline starting material, boronic acid, and K₂CO₃.

  • Solvent Addition: Add the 1,4-Dioxane/H₂O mixture. Causality Insight: The 4:1 ratio is critical; it ensures complete dissolution of the lipophilic quinoline while providing enough aqueous character to dissolve the inorganic base, facilitating the transmetalation step.

  • Degassing: Sparge the biphasic mixture with Argon for 10 minutes. Validation Check: The solution should be clear and free of undissolved base clumps.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Causality Insight: The bidentate dppf ligand is chosen specifically to prevent catalyst deactivation by the coordinating quinoline nitrogen, a common failure point with monodentate ligands like PPh₃.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Validation Check: The reaction is complete when the starting material peak (m/z 258.0[M+H]⁺) disappears, replaced by the product mass. If starting material persists, check for boronic acid protodeboronation (indicated by the presence of the des-borylated arene).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 2: Mild Saponification of the C3-Methyl Ester

Following C2 functionalization, the C3-ester must be hydrolyzed to the carboxylic acid to enable subsequent amide coupling.

Reagents:

  • C2-Substituted-5,7-difluoroquinoline-3-carboxylate (1.0 equiv)

  • LiOH·H₂O (1.5 equiv)

  • Solvent: THF / MeOH / H₂O (2:1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester in the THF/MeOH mixture. Add the aqueous solution of LiOH dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Causality Insight: Mild conditions (LiOH at RT) are strictly required. Using harsher bases (e.g., NaOH) or elevated temperatures will trigger unwanted SNAr side reactions, where hydroxide attacks the highly electron-deficient C5 or C7 fluorinated positions.

  • IPC: Monitor via TLC or LC-MS. Validation Check: Complete consumption of the ester indicates success.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and cool to 0 °C.

  • Precipitation: Slowly acidify to pH 3–4 using 1M HCl. Validation Check: A thick, off-white precipitate should form immediately. Over-acidification (pH < 2) may protonate the quinoline nitrogen, pulling the product back into the aqueous phase as a hydrochloride salt.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid, ready for HATU-mediated amidation.

References

  • Discovery and in Vivo Evaluation of (S)-N-(1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and Related PI3Kδ Inhibitors for Inflammation and Autoimmune Disease Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3) Source: bioRxiv URL:[Link]

  • Fluorinated Quinolines: Synthesis, Properties and Applications Source: ResearchGate URL:[Link]

  • 2-chloro-5,7-difluoroquinoline (C9H4ClF2N) - Substance Profile Source: European Chemicals Agency (ECHA) URL:[Link]

Sources

Method

Application Notes and Protocols for the Selective Functionalization of the C-2 Position in 5,7-Difluoroquinoline-3-carboxylates

Introduction: Strategic C-2 Functionalization of a Privileged Scaffold The 5,7-difluoroquinoline-3-carboxylate core is a privileged scaffold in medicinal chemistry and drug discovery. The fluorine atoms at the C-5 and C-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic C-2 Functionalization of a Privileged Scaffold

The 5,7-difluoroquinoline-3-carboxylate core is a privileged scaffold in medicinal chemistry and drug discovery. The fluorine atoms at the C-5 and C-7 positions can enhance metabolic stability, improve membrane permeability, and modulate the pKa of the quinoline nitrogen, thereby influencing the pharmacokinetic and pharmacodynamic properties of the molecule. The carboxylate group at the C-3 position provides a handle for further derivatization and can act as a key interaction point with biological targets.

The C-2 position of the quinoline ring is of particular interest for functionalization. Modification at this site can significantly impact the biological activity of the resulting compounds. For instance, 2-substituted quinolines are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Therefore, the development of robust and regioselective methods for the functionalization of the C-2 position of 5,7-difluoroquinoline-3-carboxylates is of paramount importance for the generation of novel drug candidates.

This guide provides detailed application notes and protocols for three key strategies for the C-2 functionalization of 5,7-difluoroquinoline-3-carboxylates:

  • Nucleophilic Aromatic Substitution (SNAr) on 2-Halo-5,7-difluoroquinoline-3-carboxylates: A classic and reliable method for introducing a wide range of nucleophiles.

  • Direct C-H Functionalization via Minisci-type Radical Acylation: A powerful approach for the direct introduction of acyl groups without pre-functionalization.

  • Palladium-Catalyzed C-2 Arylation: A modern and efficient method for the synthesis of 2-arylquinoline derivatives.

Each section includes a discussion of the underlying mechanism, detailed experimental protocols, and guidance on reaction optimization.

Nucleophilic Aromatic Substitution (SNAr) on 2-Halo-5,7-difluoroquinoline-3-carboxylates

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings. The presence of two strongly electron-withdrawing fluorine atoms and the quinoline nitrogen atom makes the C-2 position of a 2-halo-5,7-difluoroquinoline-3-carboxylate highly susceptible to nucleophilic attack[3][4]. This method allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient C-2 carbon, forming a resonance-stabilized Meisenheimer complex. In the second step, the leaving group (e.g., chloride or bromide) is eliminated, and the aromaticity of the quinoline ring is restored. The electron-withdrawing groups are crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the reaction[5][6].

SNAr_Mechanism Reactant 2-Halo-5,7-difluoroquinoline-3-carboxylate Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product C-2 Functionalized Product Intermediate->Product - X⁻ Leaving_Group Halide (X⁻)

Caption: General mechanism of the SNAr reaction at the C-2 position.

Experimental Protocols

The following are generalized protocols for the SNAr reaction on a 2-chloro-5,7-difluoroquinoline-3-carboxylate. The optimal conditions may vary depending on the specific nucleophile and substrate.

Protocol 1.2.1: Amination

  • To a solution of ethyl 2-chloro-5,7-difluoroquinoline-3-carboxylate (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP; 0.1-0.5 M), add the desired amine (1.1-1.5 eq) and a base such as triethylamine or diisopropylethylamine (1.5-2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1.2.2: O-Arylation/Alkylation

  • To a solution of the alcohol or phenol (1.2 eq) in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (1.2 eq) at 0 °C and stir for 30 minutes to form the alkoxide or phenoxide.

  • Add a solution of ethyl 2-chloro-5,7-difluoroquinoline-3-carboxylate (1.0 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat to 60-100 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench with water and extract with ethyl acetate (3 x).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography.

Protocol 1.2.3: S-Alkylation/Arylation

  • To a solution of the thiol (1.1 eq) in DMF, add a base such as potassium carbonate (1.5 eq) and stir for 15 minutes.

  • Add ethyl 2-chloro-5,7-difluoroquinoline-3-carboxylate (1.0 eq) and stir the mixture at room temperature until the starting material is consumed.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography. A similar procedure for the synthesis of a 2-sulfanyl-6,7-difluoroquinoline derivative has been reported[7].

Data Summary
Nucleophile ClassTypical BaseSolventTemperature (°C)Expected Yield
Primary/Secondary AminesEt₃N, DIPEADMF, NMP80-120Good to Excellent
Alcohols/PhenolsNaH, K₂CO₃DMF, THF25-100Moderate to Good
Thiols/ThiophenolsK₂CO₃, Cs₂CO₃DMF, MeCN25-60Good to Excellent

Direct C-H Functionalization via Minisci-type Radical Acylation

The Minisci reaction is a powerful method for the direct functionalization of C-H bonds in electron-deficient heterocycles through the addition of a nucleophilic radical[8][9][10]. The electron-poor nature of the 5,7-difluoroquinoline-3-carboxylate core makes it an excellent substrate for Minisci-type reactions, with a high propensity for functionalization at the C-2 and C-4 positions. As the C-4 position is substituted, regioselective acylation at the C-2 position is anticipated.

Mechanistic Principles

The Minisci acylation typically involves the generation of an acyl radical from an aldehyde or a carboxylic acid derivative. This radical then adds to the protonated quinoline ring, which is more electrophilic. The resulting radical cation is then oxidized to the final product, regenerating the catalyst. Silver salts are commonly used as catalysts in combination with a persulfate oxidant[9][11].

Minisci_Mechanism cluster_1 Radical Generation cluster_2 Radical Addition and Rearomatization Aldehyde Aldehyde (RCHO) Acyl_Radical Acyl Radical (RCO•) Aldehyde->Acyl_Radical Oxidant, Catalyst Quinoline Protonated Quinoline Radical_Adduct Radical Cation Intermediate Quinoline->Radical_Adduct + RCO• Product C-2 Acylated Quinoline Radical_Adduct->Product - H⁺, - e⁻

Caption: Simplified mechanism of a Minisci-type acylation reaction.

Experimental Protocol: Silver-Catalyzed Acylation with Aldehydes
  • In a reaction vessel, dissolve the 5,7-difluoroquinoline-3-carboxylate (1.0 eq) and the aldehyde (3.0-5.0 eq) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Add a catalytic amount of silver nitrate (AgNO₃, 10-20 mol%).

  • Add an oxidant, such as potassium persulfate (K₂S₂O₈, 2.0-3.0 eq), to the mixture.

  • Heat the reaction to 60-80 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and filter off any insoluble salts.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Considerations for Optimization
  • Solvent: A mixture of acetonitrile and water is often effective. Dichloromethane or dichloroethane can also be used.

  • Oxidant: Ammonium or potassium persulfate are standard. For milder conditions, Selectfluor can be an alternative[11].

  • Temperature: The reaction is typically heated, but photoredox-catalyzed Minisci reactions can often be performed at room temperature.

  • Substrate Scope: A wide range of aliphatic and aromatic aldehydes can be used as sources of acyl radicals.

Palladium-Catalyzed C-2 Arylation

Palladium-catalyzed direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds[4][12]. For the C-2 arylation of 5,7-difluoroquinoline-3-carboxylates, the carboxylate group at C-3 may act as a directing group, facilitating the C-H activation at the adjacent C-2 position.

Mechanistic Overview

The catalytic cycle is believed to involve the coordination of the palladium catalyst to the quinoline nitrogen. This is followed by a concerted metalation-deprotonation (CMD) pathway, where the C-H bond at the C-2 position is cleaved to form a palladacycle intermediate. Oxidative addition of an aryl halide to the palladium center, followed by reductive elimination, furnishes the C-2 arylated product and regenerates the active palladium catalyst.

Pd_Catalysis_Workflow Start Quinoline Substrate + Aryl Halide Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X) Start->Oxidative_Addition Catalyst Pd(0) Catalyst Catalyst->Oxidative_Addition CH_Activation C-H Activation (Palladacycle) Oxidative_Addition->CH_Activation Reductive_Elimination Reductive Elimination CH_Activation->Reductive_Elimination Product C-2 Arylated Product Reductive_Elimination->Product Regeneration Catalyst Regeneration Reductive_Elimination->Regeneration Regeneration->Catalyst

Caption: Simplified workflow for palladium-catalyzed C-2 arylation.

Experimental Protocol: Direct C-2 Arylation
  • To an oven-dried reaction tube, add the 5,7-difluoroquinoline-3-carboxylate (1.0 eq), the aryl halide (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), a phosphine ligand (e.g., P(o-tol)₃, XPhos; 10-20 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add a degassed, anhydrous solvent such as toluene, dioxane, or DMF.

  • Seal the tube and heat the reaction mixture to 100-140 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Key Experimental Parameters
ParameterOptionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) or Pd(II) precursors.
Ligand Buchwald-type phosphines, P(o-tol)₃Bulky, electron-rich ligands promote oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the C-H activation step.
Solvent Toluene, Dioxane, DMFHigh-boiling, polar aprotic solvents are generally preferred.
Aryl Halide Iodides > Bromides > ChloridesReactivity generally follows this trend. Aryl chlorides may require more specialized catalyst systems[4].

Conclusion

The functionalization of the C-2 position in 5,7-difluoroquinoline-3-carboxylates offers a promising avenue for the discovery of novel therapeutic agents. The three methodologies outlined in this guide—nucleophilic aromatic substitution, Minisci-type radical acylation, and palladium-catalyzed C-H arylation—provide a versatile toolkit for researchers in drug development. The choice of method will depend on the desired substituent and the availability of starting materials. Careful optimization of the reaction conditions will be key to achieving high yields and regioselectivity.

References

  • Gupta M. Simple C-2-substituted quinolines and their anticancer activity. Lett Drug Des Discov. 2012;9(7):680-6.
  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline. 2025.
  • Baran, P. S., & Maimone, T. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.
  • Le, C., & Gutierrez, O. (2017). Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant. Organic Letters, 19(21), 5848–5851.
  • Procter, D. J., & Jones, K. (2016). Recent Advances in Minisci-Type Reactions. Topics in Current Chemistry, 374(5), 62.
  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry.
  • Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442–1447.
  • Direct Decarboxylative C-2 alkylation of azoles through Minisci- type coupling.
  • Concerted Nucleophilic Arom
  • Stevens, E. (2019, January 19).
  • Ilango K, Valentina P, Subhakar K, Kathiravan MK. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin J Anal Pharm Chem. 2015;2(4):1048.
  • Synthesis of Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics.
  • Dual C–H functionalization of N-aryl tetrahydroisoquinolines: a highly diastereoselective synthesis of dibenzo[a,f]quinolizines via visible-light induced oxidation and inverse electron-demand aza-Diels–Alder reaction.
  • Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Form
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
  • Aly, A. A., & Brown, A. B. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(5), 2489–2519.
  • Verrier, C., Martin, T., Hoarau, C., & Marsais, F. (2008). Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry, 73(19), 7383–7386.
  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
  • Bennacef, I., Tymciu, S., Dhilly, M., Mongin, F., Quéguiner, G., Lasne, M.-C., Barré, L., & Perrio, C. (2004). Lithiation of functionalized fluoroquinolines: synthesis of dihalo-2-phenylquinoline-4-carboxamides and in vitro evaluation as NK-3 receptor ligands for medical imaging studies. The Journal of Organic Chemistry, 69(7), 2622–2625.
  • Efficient palladium-catalyzed electrocarboxylation enables l
  • Design of Novel Functional Materials Using Reactions of Quinones with Arom
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
  • dos Santos, F. P., & de Oliveira, K. T. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Journal of Heterocyclic Chemistry, 54(5), 2649–2666.

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate

Abstract The palladium-catalyzed Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This guide provides an in-depth technical overview and actionable protocols for the application of this reaction to a challenging, electron-deficient heteroaryl substrate: Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate. For researchers in medicinal chemistry and materials science, the successful amination of this quinoline core opens avenues to novel molecular scaffolds with significant potential in drug development and other advanced applications. This document moves beyond a simple recitation of steps to explain the underlying principles, the rationale for component selection, and troubleshooting strategies, empowering scientists to optimize this transformation for their specific amine coupling partners.

Principle and Mechanistic Overview

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[1] The reaction is catalyzed by a palladium complex, which cycles through multiple oxidation states to facilitate the bond formation. The generally accepted catalytic cycle proceeds through four key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]

  • Active Catalyst Formation: The process begins with the generation of a catalytically active Pd(0) species from a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃).[4][2]

  • Oxidative Addition: The Pd(0) complex reacts with the aryl halide (in this case, the 2-chloroquinoline) in the rate-determining step, inserting the palladium into the carbon-chlorine bond to form a Pd(II) complex.[5][6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[3][7] The choice of base and solvent is critical at this stage to ensure efficient deprotonation without substrate degradation.[8][9][10]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][2]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(Cl) Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination Complex [L-Pd(II)(Ar)(NHR'R'')]Cl OxAdd->AmineCoord + Amine (HNR'R'') Amido Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') AmineCoord->Amido + Base - Base-H+Cl- Amido->Pd0 Reductive Elimination product Ar-NR'R'' (Product) Amido->product ArCl Methyl 2-chloro-5,7-difluoro- quinoline-3-carboxylate Amine Primary or Secondary Amine Base Base (e.g., NaOtBu)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for the Quinoline Substrate

The target substrate, Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate, presents specific challenges that require careful consideration for successful amination.

  • Aryl Chloride Reactivity: Carbon-chlorine bonds are significantly stronger and less reactive than their corresponding C-Br or C-I bonds.[2] This necessitates the use of highly active catalytic systems, typically employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands that can promote the challenging oxidative addition step.[11][12]

  • Electron-Deficient Ring System: The quinoline ring is inherently electron-deficient. This is further amplified by two fluorine atoms and a carboxylate group, which are strong electron-withdrawing groups. While this electronic nature can activate the C-Cl bond towards nucleophilic attack, it also requires a carefully balanced catalytic system to achieve efficient coupling.

  • Functional Group Tolerance: The methyl ester at the 3-position is sensitive to hydrolysis or transesterification, especially under strongly basic conditions. While strong bases like sodium tert-butoxide (NaOtBu) are often highly effective for the amination of aryl chlorides, they can also promote unwanted side reactions.[4] The choice of base is therefore a critical parameter to optimize.

Optimizing Key Reaction Components

A successful protocol hinges on the rational selection of the palladium source, ligand, base, and solvent.

ComponentRecommended OptionsRationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) precatalysts.[2] Pd(II) sources require in-situ reduction to the active Pd(0) state. For reproducibility and ease of use, pre-formed palladium precatalysts (e.g., XPhos Pd G3) are highly recommended as they generate the active LPd(0) species more cleanly and efficiently.
Ligand Bulky Monophosphines: XPhos, RuPhos, BrettPhosFor challenging aryl chlorides, bulky, electron-rich biarylphosphine ligands are the state-of-the-art.[13][14] They accelerate both the oxidative addition and the final reductive elimination steps. XPhos is often a robust starting point for heteroaryl chlorides.[13] Bidentate Ligands: BINAP, Xantphos
Base Strong Bases: NaOtBu, LiHMDSHighly effective for activating the amine and facilitating the catalytic cycle, especially with less reactive aryl chlorides.[2][7] However, the risk of ester hydrolysis is significant. Use with caution and at moderate temperatures. Weaker Bases: K₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane, CPMEThese are standard non-polar, aprotic solvents for Buchwald-Hartwig reactions.[15][16] They generally provide good results and minimize side reactions. Polar Aprotic Solvents: DMF, NMP

Experimental Protocols & Methodologies

Safety First: Handle all reagents in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.

Protocol 1: General Procedure using a Strong Base (Screening)

This protocol is designed as a starting point for achieving high reactivity.

  • Reagent Preparation:

    • To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate (1.0 eq), the desired amine (1.2 eq), and Sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Catalyst Loading:

    • In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %).

    • Quickly add the catalyst and ligand solids to the Schlenk tube.

  • Inert Atmosphere:

    • Seal the tube with a septum and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Solvent Addition:

    • Add anhydrous, degassed toluene or 1,4-dioxane (to a concentration of ~0.1 M) via syringe.

  • Reaction:

    • Place the sealed tube in a preheated oil bath or heating block at 80-100 °C.

    • Stir vigorously for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a short pad of Celite to remove the palladium catalyst.[17]

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the desired 2-aminoquinoline product.

Protocol 2: Recommended Procedure for Functional Group Tolerance (Weaker Base)

This protocol is optimized to protect the methyl ester functionality.

  • Reagent Preparation:

    • To an oven-dried Schlenk tube, add Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate (1.0 eq), the amine (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol %), and the ligand (e.g., XPhos or RuPhos, 4.4-11 mol %).

  • Inert Atmosphere & Solvent:

    • Seal the tube, establish an inert atmosphere as described in Protocol 1, and add anhydrous, degassed 1,4-dioxane or toluene (~0.1 M).

  • Reaction:

    • Heat the mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Follow the workup and purification steps outlined in Protocol 1.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification arrow arrow A 1. Weigh Substrate, Amine, & Base into Oven-Dried Schlenk Tube B 2. Add Pd Catalyst & Ligand A->B C 3. Seal Tube, Evacuate & Backfill with N2/Ar (3x) B->C D 4. Add Anhydrous, Degassed Solvent C->D E 5. Heat with Vigorous Stirring (80-110 °C) D->E F 6. Monitor Progress by TLC / LC-MS E->F G 7. Cool to RT, Dilute with Ethyl Acetate F->G Reaction Complete H 8. Filter through Celite G->H I 9. Aqueous Wash (Water & Brine) H->I J 10. Dry, Concentrate, & Purify via Column Chromatography I->J

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen exposure).Ensure rigorous inert atmosphere technique. Use fresh, degassed solvents.
Insufficiently active catalyst/ligand system.Switch to a more active ligand (e.g., from XPhos to RuPhos or a Gen 3/4 precatalyst). Increase catalyst loading slightly (e.g., to 5 mol %).
Insufficient temperature.Increase reaction temperature in 10 °C increments.
Substrate Decomposition Base is too strong, causing ester hydrolysis.Switch from NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃.
Temperature is too high.Reduce the reaction temperature.
Formation of Side Products Hydrodehalogenation (replacement of Cl with H).This can occur if water is present or if the amine has β-hydrides. Ensure anhydrous conditions. Sometimes changing the ligand can mitigate this.[1]

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). Retrieved March 27, 2026, from [Link]

  • Singleton, D. A., & Cvetan, S. N. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 153-160. [Link]

  • Norrby, P.-O., & Brandt, P. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11467-11478. [Link]

  • Singleton, D. A., & Cvetan, S. N. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC, 8003923. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 27, 2026, from [Link]

  • Brandt, P., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11467-11478. [Link]

  • Norrby, P.-O., & Brandt, P. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Norrby, P. O., & Brandt, P. (2014). Role of the base in Buchwald-Hartwig amination. PubMed, 25343460. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Christensen, M. K., & Andersen, T. L. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 748-755. [Link]

  • Pyke, S. M., & Abell, A. D. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed, 18950225. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Retrieved March 27, 2026, from [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008, November 15). Retrieved March 27, 2026, from [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 27, 2026, from [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016, February 5). Retrieved March 27, 2026, from [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - Indian Academy of Sciences. (n.d.). Retrieved March 27, 2026, from [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products[a] - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Pyke, S. M., & Abell, A. D. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. (2021, July 12). ACS Catalysis. [Link]

  • Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines - R Discovery. (2014, April 17). Retrieved March 27, 2026, from [Link]

  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - RSC Publishing. (n.d.). Retrieved March 27, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. (2024, December 12). Retrieved March 27, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (2019). Retrieved March 27, 2026, from [Link]

  • Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines - University of Windsor. (n.d.). Retrieved March 27, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019, April 8). Retrieved March 27, 2026, from [Link]

  • Buchwald Hartwig amination catalysts - Johnson Matthey. (n.d.). Retrieved March 27, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved March 27, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing unwanted defluorination in Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate cross-coupling

Welcome to the technical support center for the cross-coupling of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are nav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the cross-coupling of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this highly functionalized and electron-deficient substrate. Unwanted defluorination is a significant challenge that can derail synthetic campaigns, leading to reduced yields and complex purification profiles. This resource provides in-depth troubleshooting advice, detailed protocols, and a mechanistic framework to help you mitigate this side reaction and achieve your desired coupling products.

I. Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of a defluorinated byproduct in my Suzuki-Miyaura coupling reaction. What is the likely cause?

A1: Unwanted defluorination in palladium-catalyzed cross-coupling reactions of fluoroaromatics can occur through several mechanisms. The most common culprits are direct nucleophilic aromatic substitution (SNAr) of a fluorine atom by the base or other nucleophiles present in the reaction mixture, or oxidative addition of the palladium catalyst to a C-F bond. The electron-withdrawing nature of the quinoline ring and the carboxylate group in your substrate makes the C-F bonds at positions 5 and 7 susceptible to nucleophilic attack.[1][2]

Q2: Can the choice of palladium catalyst and ligand influence the extent of defluorination?

A2: Absolutely. The ligand plays a critical role in modulating the reactivity and selectivity of the palladium catalyst.[3] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands can promote the desired oxidative addition at the C-Cl bond over the C-F bond.[4] These ligands can also accelerate the reductive elimination step, minimizing the lifetime of intermediates that could lead to side reactions.

Q3: How does the choice of base affect defluorination?

A3: The base is a crucial parameter. Strong, nucleophilic bases like alkoxides (e.g., NaOtBu) can directly attack the electron-deficient quinoline ring, leading to SNAr-type defluorination.[1] Weaker, non-nucleophilic inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred to minimize this side reaction.[1][4]

Q4: My Buchwald-Hartwig amination is resulting in a complex mixture with evidence of both defluorination and hydrodehalogenation. What steps can I take to improve selectivity?

A4: This is a common issue with electron-deficient N-heterocycles.[4] To favor the desired C-N coupling, consider using a milder base like cesium carbonate. Optimizing the solvent is also key; aprotic polar solvents like dioxane or THF are often good starting points.[1][5] Additionally, ensure your reaction is conducted under a strictly inert atmosphere, as oxygen can lead to catalyst deactivation and promote side reactions.[1] The presence of water can also be a source of protons for hydrodehalogenation.[6]

II. Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling - Minimizing Defluorination

Unwanted defluorination during the Suzuki-Miyaura coupling of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate is a primary concern. The following guide provides a systematic approach to troubleshooting and optimizing your reaction conditions.

Understanding the Problem: Reaction Pathways

The desired reaction involves the selective activation of the C-Cl bond. However, the electron-deficient nature of the difluoroquinoline ring makes the C-F bonds susceptible to cleavage.

cluster_desired Desired Pathway: C-Cl Activation cluster_undesired Undesired Pathway: Defluorination A Methyl 2-chloro-5,7-difluoro- quinoline-3-carboxylate B Oxidative Addition (Pd(0) at C-Cl) A->B C Transmetalation (with R-B(OH)2) B->C D Reductive Elimination C->D E Desired Product D->E F Methyl 2-chloro-5,7-difluoro- quinoline-3-carboxylate G SNAr or C-F Activation F->G Strong Base / High Temp. H Defluorinated Byproduct G->H G Oxidative\nAddition Oxidative Addition Amine\nCoordination Amine Coordination Oxidative\nAddition->Amine\nCoordination R2NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Pd(0)L Pd(0)L Reductive\nElimination->Pd(0)L Ar-NR2 β-Hydride\nElimination β-Hydride Elimination Hydrodehalogenation\nProduct Hydrodehalogenation Product β-Hydride\nElimination->Hydrodehalogenation\nProduct

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate Substitutions

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing highly electron-deficient heteroaromatics presents unique mechanistic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing highly electron-deficient heteroaromatics presents unique mechanistic challenges.

Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate is a densely functionalized scaffold. While the C2-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent nitrogen and the C3-methyl ester, achieving high conversion rates is frequently complicated by competing regioselectivity, substrate instability, and nucleophile deactivation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome stalled conversions.

Diagnostic Triage Workflow

Before altering your reaction parameters, use the following diagnostic logic to identify the root cause of your low conversion rates.

DiagnosticWorkflow Start Low Conversion Detected (LC-MS / TLC) Analyze Analyze Crude Mixture Start->Analyze Unreacted High Unreacted SM Single Product Peak Analyze->Unreacted SM > 50% Multiple Low SM Multiple Product Peaks Analyze->Multiple SM < 10% Base Increase Base Strength Switch to NMP/DMSO Unreacted->Base Poor Nucleophilicity Regio C5/C7 SNAr Competition Lower Temp to 25°C Multiple->Regio Isomeric Masses Hydro Ester Hydrolysis [M-14] Use Anhydrous Conditions Multiple->Hydro Mass = [M-14]

Diagnostic workflow for troubleshooting low conversion in quinoline SNAr reactions.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q: My SNAr reaction with an aliphatic amine stalls at 40% conversion despite using 3.0 equivalents of the nucleophile. Why?

A: This is a classic symptom of either substrate degradation or nucleophile protonation.

  • Substrate Instability: Methyl 2-chloroquinoline-3-carboxylate derivatives are notoriously unstable on the benchtop and can degrade prior to the reaction. Literature confirms that these specific esters often require purification immediately prior to use to prevent low yields1[1].

  • HCl Byproduct: The SNAr process at the C2 position releases HCl. If your base (e.g., Et3N) is not strong enough or sterically hindered enough to scavenge the acid faster than your nucleophilic amine does, your nucleophile will become protonated and inert. Switch to a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or inorganic K2CO3.

Q: I am observing multiple product peaks with the exact same mass on LC-MS. Is the nucleophile attacking the wrong position?

A: Yes. While the C2-chloro position is the most electrophilic site due to the resonance-withdrawing effects of the quinoline nitrogen and the C3-ester2[2], the fluorine atoms at C5 and C7 are also highly electronegative leaving groups. Hard nucleophiles (like alkoxides or primary amines) at elevated temperatures (>60°C) will overcome the activation energy barrier to attack the C5/C7 positions, leading to a mixture of regioisomers. To fix this, lower the temperature to 25°C–40°C and rely on a more polar aprotic solvent (e.g., DMSO) to accelerate the C2-specific reaction without applying thermal stress.

Q: My primary byproduct has a mass of[M-14] relative to the expected product. What is this degradation pathway?

A: A mass difference of -14 Da typically indicates the hydrolysis of the methyl ester (-CH3 + H) to a carboxylic acid. SNAr reactions are highly sensitive to protic additives and adventitious water3[3]. If your solvent or base contains trace water, the basic conditions will catalyze the saponification of the C3-methyl ester. This not only destroys your starting material but the resulting carboxylate anion donates electron density back into the quinoline ring, completely shutting down further SNAr at the C2 position.

Mechanistic Pathways & Competing Reactions

Understanding the electronic push-and-pull of the quinoline core is critical. The diagram below illustrates how the Meisenheimer complex must be stabilized for successful C2 substitution, and how off-target pathways consume your starting material.

MechanisticPathways SM Methyl 2-chloro-5,7-difluoro quinoline-3-carboxylate Meisenheimer Meisenheimer Complex at C2 Position SM->Meisenheimer Amine/Nuc Attack (25-40°C) Side1 5/7-Fluoro Substitution (Off-Target SNAr) SM->Side1 Excess Nuc High Heat (>60°C) Side2 Quinoline-3-carboxylic Acid (Hydrolysis) SM->Side2 H2O + Base (Saponification) Product 2-Substituted Quinoline (Target Product) Meisenheimer->Product -Cl⁻

Mechanistic pathways showing target C2 substitution versus competing side reactions.

Quantitative Optimization Matrix

Use the following table to benchmark your reaction conditions against empirically validated parameters for this specific scaffold.

Nucleophile TypeRecommended SolventTemp (°C)Optimal BasePrimary Risk / IssueRecommended Solution
Aliphatic Amines (e.g., Piperidine)DMF or NMP25 - 40DIPEA (2.0 eq)Stalled conversion (~40%)Ensure SM is freshly purified; avoid heating above 40°C to prevent C5/C7 attack.
Anilines (Weak Nucleophiles)DMSO80 - 100K2CO3 (3.0 eq)Low reactivity at C2Transition to a Palladium-catalyzed Buchwald-Hartwig cross-coupling if SNAr fails.
Alkoxides (e.g., NaOMe)THF0 - 25NaH (1.1 eq)Ester transesterificationUse strictly anhydrous conditions; add nucleophile dropwise at 0°C.
Thiols MeCN25Cs2CO3 (1.5 eq)Disulfide formationDegas solvents with N2 for 15 minutes prior to addition.

Self-Validating Experimental Protocol: High-Yield C2 SNAr

To ensure trustworthiness and reproducibility, this protocol incorporates an internal standard (1,3,5-trimethoxybenzene) allowing you to quantitatively validate conversion rates via NMR or HPLC, decoupling true low conversion from downstream isolation losses.

Reagents & Setup:

  • Starting Material (SM): Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate (1.0 mmol). Must be purified via silica plug immediately prior to use.

  • Nucleophile: Secondary amine (1.2 mmol).

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 mmol).

  • Solvent: Anhydrous NMP (5.0 mL), stored over 3Å molecular sieves.

  • Internal Standard: 1,3,5-trimethoxybenzene (0.5 mmol).

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum. Backfill with dry N2.

  • Reagent Loading: Add the freshly purified SM (1.0 mmol) and the internal standard (0.5 mmol) to the flask.

  • Solvation & Base Addition: Inject anhydrous NMP (5.0 mL) followed by DIPEA (2.5 mmol). Stir for 5 minutes at room temperature (22°C) to ensure complete dissolution.

  • Nucleophile Addition: Add the amine nucleophile (1.2 mmol) dropwise over 2 minutes.

  • Self-Validating Monitoring:

    • T=1 hour: Extract a 10 µL aliquot, quench into 1 mL of 1:1 MeCN/H2O (containing 0.1% Formic Acid to immediately halt the reaction).

    • Analyze via UPLC-MS. Compare the integration of the SM peak against the internal standard. If SM consumption is <30% at 1 hour, verify the anhydrous state of your base.

  • Completion & Quench: Once UPLC-MS indicates >95% conversion (typically 4-6 hours at room temperature), quench the reaction by pouring the mixture into 25 mL of ice-cold saturated aqueous NH4Cl. Causality: The mildly acidic quench neutralizes the DIPEA and prevents any latent hydrolysis of the C3-ester during workup.

  • Extraction: Extract with EtOAc (3 x 15 mL). Wash the combined organic layers rigorously with 5% aqueous LiCl (3 x 15 mL) to remove all traces of NMP.

  • Drying & Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017)
  • A General Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers The Journal of Organic Chemistry - ACS Publications URL
  • Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination Organic Letters - ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up Synthesis of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate with Reduced Toxicity

An in-depth guide for researchers, scientists, and drug development professionals on reducing toxicity in the scale-up synthesis of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate. This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on reducing toxicity in the scale-up synthesis of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate.

This guide provides a comprehensive technical resource for chemists and process scientists involved in the synthesis of quinoline-based pharmaceutical intermediates. The focus is on anticipating and mitigating the toxicological and process safety hazards inherent in the chlorination step required for producing Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate, particularly during scale-up. We will move beyond simple procedural lists to explain the chemical reasoning behind safer operational choices, offering troubleshooting advice and validated alternative protocols.

Section 1: Understanding the Core Hazards in Quinoline Chlorination

The conversion of the precursor, Methyl 5,7-difluoro-2-hydroxyquinoline-3-carboxylate (or its 2-quinolinone tautomer), to the target 2-chloro derivative is typically achieved via a Vilsmeier-Haack-type reaction.[1][2][3] This process traditionally employs a combination of phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF), reagents that present significant toxicity and handling challenges.

Frequently Asked Questions: Reagent Hazards

Q1: What are the primary hazards associated with using Phosphorus Oxychloride (POCl₃) at scale?

A: Phosphorus oxychloride is a highly reactive and corrosive chemical that poses multiple risks.[4]

  • Extreme Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract upon contact.[4][5][6] Eye contact can lead to permanent damage.[4]

  • Violent Reaction with Water: POCl₃ reacts violently with water in a highly exothermic hydrolysis reaction, producing corrosive fumes of hydrogen chloride (HCl) and phosphoric acid.[5][6][7] This reactivity makes quenching operations particularly hazardous and requires strict control to prevent thermal runaways.[8][9]

  • Inhalation Toxicity: Inhalation of its vapors is fatal at high concentrations and can cause severe irritation, coughing, and pulmonary edema (fluid buildup in the lungs), with symptoms that may be delayed.[4][5][6]

  • Reactivity: It can also react violently with alcohols, amines, and strong bases.[5][7]

Q2: What are the health risks of N,N-Dimethylformamide (DMF) exposure?

A: DMF is a versatile solvent, but its use is associated with significant health concerns.

  • Hepatotoxicity: Both acute and chronic exposure to DMF can cause liver damage.[10][11][12]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies DMF in Group 2B as a "possible human carcinogen".[10]

  • Dermal Absorption: DMF is readily absorbed through the skin.[10][12] This is a critical risk, as it can act as a carrier, facilitating the absorption of other toxic chemicals dissolved within it.[10]

  • Reproductive Effects: Animal studies have indicated that DMF can have reproductive and developmental toxicity.[13][14]

Q3: The Vilsmeier reagent (formed from POCl₃ and DMF) is known to be unstable. What are the implications for process safety?

A: The Vilsmeier reagent, a chloroiminium salt, is the active electrophile in the reaction.[2][3] However, it is thermally unstable and can decompose exothermically.[15][16] This instability poses a significant risk, especially in large-scale operations where heat dissipation is slower. An accumulation of unreacted Vilsmeier reagent followed by a temperature increase can lead to a dangerous runaway reaction.[15][16] For this reason, it is crucial to prepare the reagent at low temperatures (e.g., 0 °C) and either use it immediately or employ a semi-batch process where it is consumed as it is formed.[15][16]

Section 2: Troubleshooting Guide for the Conventional POCl₃/DMF Synthesis

Encountering issues during a reaction is common. This section addresses specific problems that may arise during the chlorination step, with a focus on their safety implications.

Problem Encountered Potential Cause(s) Recommended Action & Safety Rationale
Violent, Uncontrolled Exotherm During Quench 1. "Normal" Quench: Adding the quenching agent (water, ice, base) directly to the reaction mixture. 2. Incomplete Hydrolysis: Quenching into ice-water can sometimes lead to incomplete hydrolysis of POCl₃, creating unstable intermediates that decompose later, causing a delayed exotherm.[9]1. ALWAYS use a "Reverse Quench": Slowly add the reaction mixture to a vigorously stirred, large volume of the quenching solution.[8][9] This ensures the POCl₃ is always the limiting reagent in the quench, allowing for better heat dissipation. 2. Use a Buffered Quench: Quench into a warm (35-40°C) aqueous sodium acetate solution. This ensures instantaneous and complete hydrolysis, preventing the buildup of hazardous intermediates.[9]
Formation of Dark Tar or Multiple Products 1. High Reaction Temperature: The Vilsmeier reagent may be decomposing or causing side reactions at elevated temperatures.[17] 2. Moisture Contamination: Water inactivates the Vilsmeier reagent and can lead to side products.1. Maintain Strict Temperature Control: Prepare the reagent at 0-5°C and control the reaction temperature carefully.[16] 2. Ensure Anhydrous Conditions: Use thoroughly dried glassware and anhydrous grade DMF.[16]
Low Yield or Incomplete Reaction 1. Inactive Reagent: The Vilsmeier reagent may have decomposed due to moisture or being stored for too long.[16] 2. Insufficient Reagent: More than one equivalent of POCl₃ is often required to drive the reaction to completion.[9]1. Prepare Reagent Fresh: Always prepare the Vilsmeier reagent in situ at low temperature and use it immediately.[16] 2. Optimize Stoichiometry: Carefully evaluate the required equivalents of POCl₃ in small-scale experiments before proceeding to scale-up.

Section 3: Safer Scale-Up Strategies and Alternative Protocols

Reducing toxicity can be achieved by either optimizing the existing protocol to minimize risk or by replacing hazardous reagents with safer alternatives.

Protocol 1: Optimized "Reverse Quench" for POCl₃ Reactions

This protocol is designed to maximize safety when handling the workup of reactions containing excess POCl₃. The principle is to ensure the complete and controlled hydrolysis of all reactive phosphorus species.

Objective: To safely quench a reaction mixture containing excess POCl₃, preventing thermal runaway and ensuring complete hydrolysis.

Materials:

  • Reaction mixture containing the product and excess POCl₃.

  • Large reaction vessel for quenching (at least 10x the volume of the reaction mixture).

  • Mechanical stirrer, thermometer, and addition funnel.

  • Sodium acetate solution (e.g., 10-15% w/v in water).

Procedure:

  • Prepare the Quench Solution: In the large quenching vessel, prepare the aqueous sodium acetate solution.

  • Control Temperature: Warm the sodium acetate solution to between 35-40°C and maintain this temperature with a water bath.[9] Vigorous stirring is essential.

  • Initiate Reverse Quench: Slowly and carefully, add the reaction mixture containing POCl₃ dropwise from the addition funnel into the warm, stirred sodium acetate solution.

  • Monitor Temperature: Monitor the temperature of the quenching pot closely. The rate of addition should be controlled to ensure the temperature does not rise uncontrollably.

  • Aging: After the addition is complete, continue to stir the mixture at 35-40°C for at least one hour to ensure all reactive species are fully hydrolyzed.[8]

  • Workup: Cool the mixture to room temperature. The product can now be safely extracted with a suitable organic solvent.

Diagram: Decision Workflow for POCl₃ Quenching

G start End of Reaction (Excess POCl3 present) decision Quench Method? start->decision normal_quench Add Water/Ice to Reactor ('Normal' Quench) decision->normal_quench Incorrect reverse_quench Add Reaction Mixture to Quench Solution ('Reverse' Quench) decision->reverse_quench Correct danger HIGH RISK Potential for Runaway, Delayed Exotherm normal_quench->danger safe_path Controlled Hydrolysis quench_sol Choose Quench Solution safe_path->quench_sol ice_water Ice-Water quench_sol->ice_water Acceptable naoac Warm (35-40°C) Sodium Acetate Solution quench_sol->naoac Recommended moderate_risk Moderate Risk Incomplete Hydrolysis Possible ice_water->moderate_risk low_risk LOW RISK Instant & Complete Hydrolysis naoac->low_risk proceed Proceed to Extraction moderate_risk->proceed low_risk->proceed

Caption: Decision workflow for the safe quenching of excess phosphorus oxychloride.

Protocol 2: Alternative Chlorination Using Thionyl Chloride (SOCl₂) and Catalytic DMF

Replacing POCl₃ altogether is the most effective way to reduce toxicity. Thionyl chloride (SOCl₂) is a powerful chlorinating agent that can often be used under milder conditions.[17] Its byproducts (SO₂ and HCl) are gaseous, which can simplify purification.

Objective: To replace POCl₃ with SOCl₂ for the chlorination of Methyl 5,7-difluoro-2-hydroxyquinoline-3-carboxylate.

Materials:

  • Methyl 5,7-difluoro-2-hydroxyquinoline-3-carboxylate (1 equivalent).

  • Thionyl chloride (SOCl₂), freshly distilled (1.5 - 3 equivalents).

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~0.1 equivalents).

  • Anhydrous, non-polar solvent (e.g., Toluene or Dichloromethane).

  • Inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere, suspend or dissolve the starting hydroxyquinoline (1 eq.) in the anhydrous solvent.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (~0.1 eq.).[17]

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • SOCl₂ Addition: Add thionyl chloride dropwise to the cooled, stirring mixture. SOCl₂ is highly reactive, so slow addition is critical to control the exotherm and gas evolution.[17]

  • Reaction: After the addition is complete, the reaction may be stirred at 0°C, allowed to warm to room temperature, or gently heated under reflux. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully remove the excess SOCl₂ and solvent under reduced pressure (ensure the vacuum exhaust is scrubbed through a basic solution). The residue can then be dissolved in an appropriate organic solvent and washed cautiously with a saturated sodium bicarbonate solution to neutralize any remaining acidic components.

Comparison of Chlorinating Agents
Reagent Primary Hazards Byproducts Advantages Disadvantages
Phosphorus Oxychloride (POCl₃) Highly corrosive, reacts violently with water, toxic by inhalation.[4][5][7]Phosphoric acid species (non-volatile).Widely used, well-established reactivity.Hazardous workup, high-boiling point, phosphorus waste.[17]
Thionyl Chloride (SOCl₂) Corrosive, toxic, reacts with water.SO₂ and HCl (gaseous).Gaseous byproducts simplify purification, can be more reactive, allowing lower temperatures.[17]Highly reactive, requiring careful control of addition.[17]
Oxalyl Chloride ((COCl)₂) Highly toxic and corrosive.[17]CO, CO₂, HCl (gaseous).Gaseous byproducts, very effective.[17]Highly toxic, more expensive.
Diagram: Selecting a Greener Chlorination Strategy

G start Need to Synthesize 2-Chloroquinoline decision1 Can you replace POCl3? start->decision1 no_replace No, must use POCl3 decision1->no_replace No yes_replace Yes, can replace POCl3 decision1->yes_replace Yes optimize_protocol Optimize Existing Protocol no_replace->optimize_protocol select_alternative Select Alternative Reagent yes_replace->select_alternative step1 Use Anhydrous Reagents & Low Temperature optimize_protocol->step1 decision2 Evaluate Alternatives select_alternative->decision2 step2 Implement Safe 'Reverse Quench' into warm NaOAc solution step1->step2 final_synthesis Proceed with Safer Synthesis step2->final_synthesis socl2 Thionyl Chloride (SOCl2) - Gaseous Byproducts - Good Reactivity decision2->socl2 Good Balance oxalyl Oxalyl Chloride ((COCl)2) - Gaseous Byproducts - High Reactivity decision2->oxalyl Higher Toxicity/Cost socl2->final_synthesis oxalyl->final_synthesis

Caption: Decision tree for reducing toxicity in 2-chloroquinoline synthesis.

References

  • Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives. Benchchem.
  • LCSS: DIMETHYLFORMAMIDE. Prudent Practices in the Laboratory.
  • Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate.
  • N,N-Dimethylformamide. U.S. Environmental Protection Agency (EPA).
  • Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.
  • HAZARD ASSESSMENT REPORT N, N-Dimethylformamide. National Institute of Technology and Evaluation, Japan.
  • Dimethylformamide (EHC 114, 1991). INCHEM.
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Benchchem.
  • Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis. Benchchem.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Royal Society of Chemistry.
  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989). INCHEM.
  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. New Jersey Department of Health.
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
  • Phosphorus oxychloride - SAFETY DATA SHEET. Fisher Scientific.
  • How can I properly quench POCl3? ResearchGate.
  • Vilsmeier–Haack reaction. Grokipedia.
  • Phosphorus(V) oxychloride - SAFETY DATA SHEET. Acros Organics.
  • Insights into Quinoline in Context of Conventional versus Green Synthesis. Preprints.org.
  • Phosphorus Oxychloride. Air Liquide Malaysia.
  • Managing toxic reagents in quinoline synthesis. Benchchem.
  • ICSC 0190 - PHOSPHORUS OXYCHLORIDE. International Labour Organization.
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SCIRP.
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing.
  • Deoxychlorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • STANDARD OPERATING PROCEDURE: Phosphorus Oxychloride. University of California, Santa Cruz.
  • Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. ACS Publications.
  • POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. ACS Publications.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Institutes of Health.
  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Publications.
  • Phosphoryl chloride. Wikipedia.
  • KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride. Google Patents.
  • Phosphorus oxychloride SDS, 10025-87-3 Safety Data Sheets. ECHEMI.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Instability of Vilsmeier reagent and how to manage it. Benchchem.
  • Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • Catalytic Vilsmeier-Haack Reaction of Indoles. Organic Syntheses.
  • Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings. ChemicalBook.
  • Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. National Institutes of Health.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Methyl and Ethyl 2-chloro-5,7-difluoroquinoline-3-carboxylate in Organic Synthesis

In the realm of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the quinoline scaffold remains a cornerstone. Its derivatives are integral to a vast array of biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the quinoline scaffold remains a cornerstone. Its derivatives are integral to a vast array of biologically active compounds.[1] The strategic functionalization of the quinoline core is paramount, and among the most versatile intermediates are the 2-chloro-5,7-difluoroquinoline-3-carboxylates. The presence of the chloro group at the 2-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the electron-withdrawing difluoro substitution on the benzene ring modulates the reactivity of the entire system. The carboxylate at the 3-position further influences the electronic properties and offers a site for further derivatization.

This guide provides an in-depth comparison of two closely related yet distinct building blocks: methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate and its ethyl ester counterpart. The choice between a methyl and an ethyl ester, while seemingly minor, can have significant implications for reaction efficiency, product yields, and purification strategies. This document aims to equip researchers, scientists, and drug development professionals with the necessary insights and experimental data to make an informed decision for their specific synthetic needs.

Physical and Chemical Properties: A Comparative Overview

The subtle difference in the alkyl chain of the ester group gives rise to variations in the physical properties of the methyl and ethyl derivatives. While specific experimental data for these exact difluoro-substituted quinolines is not widely published, we can infer their properties based on well-established trends for methyl and ethyl esters.[2]

PropertyMethyl 2-chloro-5,7-difluoroquinoline-3-carboxylateEthyl 2-chloro-5,7-difluoroquinoline-3-carboxylateRationale for the Difference
Molecular Weight LowerHigherAddition of a -CH₂- group.
Boiling Point LowerHigherIncreased van der Waals forces with the larger alkyl chain.
Melting Point Generally lower, but can be influenced by crystal packing.Generally higher, but can be influenced by crystal packing.Molecular symmetry and intermolecular forces play a role.
Solubility in Polar Solvents (e.g., Methanol, Ethanol) HigherLowerThe smaller methyl group leads to better solvation by polar protic solvents.
Solubility in Nonpolar Solvents (e.g., Hexane, Toluene) LowerHigherThe larger, more lipophilic ethyl group increases solubility in nonpolar media.
Reactivity in Hydrolysis FasterSlowerThe methyl ester is less sterically hindered and therefore more susceptible to nucleophilic attack by water or hydroxide.
Reactivity in Nucleophilic Substitution Potentially fasterPotentially slowerThe less bulky methyl group may allow for faster approach of the nucleophile to the electrophilic carbon.

Reactivity and Mechanistic Considerations

The primary points of reactivity on these molecules are the C2-chloro position and the C3-ester functionality. The choice between the methyl and ethyl ester can influence the outcome of reactions at both sites.

Nucleophilic Aromatic Substitution (SNA_r_) at the C2-Position

The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic displacement. This reaction is a cornerstone for introducing a wide range of functionalities, including amines, thiols, and alkoxides.

The rate of an SNAr reaction is influenced by both electronic and steric factors. While the electronic environment of the quinoline ring is identical for both the methyl and ethyl esters, the steric bulk of the ester group can play a role. The smaller methyl group presents a lower steric hindrance to the approaching nucleophile, which could translate to faster reaction rates in some cases.[2] However, this effect is often subtle and can be overshadowed by other reaction parameters such as temperature, solvent, and the nature of the nucleophile.

Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds and is frequently employed to introduce aryl or heteroaryl substituents at the C2-position of 2-chloroquinolines.

Sources

Comparative

Mass Spectrometry Fragmentation Analysis of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate: A Comparative Guide

As drug development pipelines increasingly rely on highly functionalized halogenated heterocycles, accurately characterizing complex building blocks is paramount. Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate (Exac...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized halogenated heterocycles, accurately characterizing complex building blocks is paramount. Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate (Exact Mass: 257.0055 Da) is a critical intermediate, particularly in the synthesis of PI3Kδ inhibitors and other targeted therapeutics where the fluoroquinoline core enhances metabolic stability[1].

This guide provides an objective, data-driven comparison of the two premier analytical platforms for structural elucidation of this compound: High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HRESI-Q-TOF-MS/MS) and Electron Impact Gas Chromatography-Mass Spectrometry (EI-GC-MS) . By dissecting the causality behind their fragmentation pathways, we establish a robust framework for analytical scientists to select the optimal workflow.

Mechanistic Fragmentation Pathways: The Causality of Ionization

Understanding why a molecule fragments under specific energetic conditions is the foundation of mass spectrometry. The 2-chloro-5,7-difluoroquinoline core is highly electron-deficient. The fluorine atoms at C5 and C7 exert a strong inductive electron-withdrawing effect (-I), stabilizing the quinoline ring against oxidative degradation[1]. However, the ester moiety and the 2-chloro substituent serve as primary energetic "soft spots."

HRESI-Q-TOF-MS/MS (Positive Ion Mode)

In ESI+, the molecule is protonated primarily at the quinoline nitrogen to yield the [M+H]+ precursor at m/z 258.013. During Collision-Induced Dissociation (CID), the proximity of the protonated nitrogen facilitates an inductive cleavage of the C3-ester. This results in the highly favorable neutral loss of methanol (-32.026 Da), a hallmark fragmentation for methyl quinoline-3-carboxylates[2]. Following the loss of methanol, the molecule expels carbon monoxide (-27.995 Da). At higher collision energies, the electron-deficient core forces the expulsion of the halogen at the C2 position, leading to the loss of HCl (-35.977 Da) or a chlorine radical (-34.969 Da).

ESI_Fragmentation M [M+H]+ m/z 258.013 F1 [M+H - CH3OH]+ m/z 225.987 M->F1 - CH3OH (-32.026 Da) F2 [M+H - CH3OH - CO]+ m/z 197.992 F1->F2 - CO (-27.995 Da) F3 [M+H - CH3OH - CO - HCl]+ m/z 162.015 F2->F3 - HCl (-35.977 Da) F4 [M+H - CH3OH - CO - Cl•]+ m/z 163.023 F2->F4 - Cl• (-34.969 Da)

Fig 1: ESI-CID fragmentation of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate.

EI-GC-MS (70 eV)

Under the hard ionization conditions of Electron Impact (70 eV), the molecule forms a radical cation M+• at m/z 257.005. Unlike the even-electron CID process, the dominant pathway here is an alpha-cleavage that ejects a methoxy radical (•OCH3, -31.018 Da). This generates an exceptionally stable, even-electron acylium ion at m/z 225.987. Subsequent fragmentation mirrors the CID pathway with the loss of CO and the chlorine radical. Crucially, EI preserves the distinct isotopic signature of the 2-chloro group (³⁵Cl/³⁷Cl ratio of ~3:1) in the molecular ion cluster, providing immediate confirmation of halogenation.

EI_Fragmentation M_EI M+• m/z 257.005 F1_EI [M - •OCH3]+ m/z 225.987 (Acylium Ion) M_EI->F1_EI - •OCH3 (-31.018 Da) F2_EI [M - •OCH3 - CO]+ m/z 197.992 F1_EI->F2_EI - CO (-27.995 Da) F3_EI [M - •OCH3 - CO - Cl•]+ m/z 163.023 F2_EI->F3_EI - Cl• (-34.969 Da)

Fig 2: EI-MS (70 eV) fragmentation of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate.

Comparative Performance Data

To objectively evaluate which platform is best suited for your specific analytical node, we summarize the quantitative and qualitative performance metrics below.

Analytical FeatureHRESI-Q-TOF-MS/MSEI-GC-MS (Single Quadrupole)Comparative Advantage
Ionization Mechanism Soft (Protonation, [M+H]+)Hard (Electron Impact, M+•)ESI preserves intact mass for complex matrices; EI provides highly reproducible spectral libraries.
Mass Accuracy < 2 ppmNominal (~0.1 Da)Q-TOF allows for exact elemental composition determination of fragments.
Primary Neutral Loss Methanol (-32.026 Da)Methoxy Radical (-31.018 Da)EI yields a highly diagnostic acylium ion directly from the radical cation.
Halogen Fidelity Moderate (Isotopes visible but CID can prematurely cleave Cl)Excellent (Robust ³⁵Cl/³⁷Cl cluster in M+•)EI is superior for rapid visual confirmation of the chlorine substituent.
Sample Throughput High (2-5 min LC gradients)Moderate (15-20 min GC oven ramps)LC-MS is better suited for high-throughput screening in drug discovery.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability criteria are embedded within the steps.

Protocol A: HRESI-Q-TOF-MS/MS Workflow

Objective: High-resolution structural elucidation and exact mass confirmation.

  • Sample Preparation: Dissolve the compound in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL. Dilute to a final working concentration of 1 µg/mL in 50:50 Acetonitrile/Water containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18 RRHD (1.8 µm, 2.1 x 50 mm).

    • Mobile Phase: (A) H₂O + 0.1% FA; (B) ACN + 0.1% FA.

    • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Source: Dual AJS ESI in Positive Mode.

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300°C at 8 L/min.

    • CID Energy Ramp: Acquire MS/MS spectra at fixed collision energies of 10, 20, and 40 eV using N₂ as the collision gas.

  • System Validation Check: Prior to acquisition, infuse a standard tuning mix. The protocol is validated only if the mass error of the m/z 322.0481 reference ion is < 2 ppm.

Protocol B: EI-GC-MS Workflow

Objective: Volatility assessment and generation of library-searchable fragmentation patterns.

  • Sample Preparation: Dissolve the compound in GC-MS grade Ethyl Acetate to a final concentration of 10 µg/mL. (Note: Avoid protic solvents like methanol to prevent transesterification artifacts in the heated inlet).

  • Chromatographic Separation:

    • Column: 5% Phenyl Methyl Siloxane (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet: 250°C, Split ratio 10:1. Injection volume: 1 µL.

    • Oven Program: Initial 100°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min).

  • Mass Spectrometry Parameters:

    • Ionization: Electron Impact at 70 eV.

    • Source Temperature: 230°C. Quadrupole Temperature: 150°C.

    • Scan Range:m/z 50 to 350.

  • System Validation Check: Verify the tune report using PFTBA. The ratio of m/z 219 to m/z 69 must be > 40%, and the isotope cluster for the target compound's molecular ion (m/z 257/259) must reflect a strict 3:1 ratio to validate the integrity of the 2-chloro substituent.

References

  • Cushing, T. D., et al. "Discovery and in Vivo Evaluation of (S)-N-(1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and Related PI3Kδ Inhibitors for Inflammation and Autoimmune Disease." Journal of Medicinal Chemistry, American Chemical Society, 2014. [1]

  • Drushlyak, O. G., et al. "Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies." Molbank, Multidisciplinary Digital Publishing Institute (MDPI), 2019. [2]

Sources

Validation

A Comparative Analysis of 5,7-Difluoro vs. 6,8-Difluoro Quinoline-3-Carboxylate Derivatives: A Guide for Medicinal Chemists

Introduction: The Strategic Role of Fluorine in Quinolone Drug Design The quinolone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the highly successfu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorine in Quinolone Drug Design

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the highly successful class of fluoroquinolone antibiotics.[1][2][3] The introduction of fluorine atoms onto the quinoline ring system is a pivotal strategy in drug design, profoundly influencing the compound's potency, pharmacokinetic profile, and metabolic stability.[4][5] The position of these fluorine substituents is not arbitrary; it dictates the electronic and steric landscape of the molecule, which in turn governs its interaction with biological targets.[6][7]

This guide provides an in-depth comparative study of two distinct difluoro-substitution patterns on the quinoline-3-carboxylate core: the 5,7-difluoro and the 6,8-difluoro isomers. By examining their synthesis, physicochemical properties, and resultant biological activities, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of how these subtle structural changes lead to significant functional differences. This analysis will illuminate the causality behind experimental choices and offer insights for the rational design of next-generation quinolone-based therapeutics.

I. Synthetic Strategies: The Gould-Jacobs Reaction as a Foundational Route

The construction of the quinoline core for both isomer classes is reliably achieved through the Gould-Jacobs reaction, a robust and versatile method for preparing 4-hydroxyquinoline derivatives.[8][9][10] This thermal cyclization process begins with the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[9][11] The choice of aniline precursor is the critical determinant for the final fluorine substitution pattern.

  • For 5,7-Difluoro Derivatives: The synthesis commences with 3,5-difluoroaniline .

  • For 6,8-Difluoro Derivatives: The synthesis requires 2,4-difluoroaniline .

The reaction proceeds through a condensation step to form an anilidomethylenemalonate intermediate, which then undergoes a high-temperature intramolecular cyclization to yield the quinoline ring system.[9][12] Subsequent hydrolysis of the resulting ester provides the target quinoline-3-carboxylic acid.

Gould_Jacobs_Synthesis cluster_57 5,7-Difluoro Synthesis cluster_68 6,8-Difluoro Synthesis Aniline_57 3,5-Difluoroaniline Intermediate_57 Anilidomethylenemalonate Intermediate Aniline_57->Intermediate_57 + DEEM (100-130°C) Cyclization Thermal Cyclization (e.g., Diphenyl Ether, >250°C or Microwave Irradiation) Intermediate_57->Cyclization Product_57 Ethyl 5,7-Difluoro-4-hydroxy- quinoline-3-carboxylate Hydrolysis Saponification (NaOH) then Acidification (HCl) Product_57->Hydrolysis Aniline_68 2,4-Difluoroaniline Intermediate_68 Anilidomethylenemalonate Intermediate Aniline_68->Intermediate_68 + DEEM (100-130°C) Intermediate_68->Cyclization Product_68 Ethyl 6,8-Difluoro-4-hydroxy- quinoline-3-carboxylate Product_68->Hydrolysis Cyclization->Product_57 Cyclization->Product_68 Final_Acid_57 5,7-Difluoro-4-hydroxy- quinoline-3-carboxylic acid Hydrolysis->Final_Acid_57 Final_Acid_68 6,8-Difluoro-4-hydroxy- quinoline-3-carboxylic acid Hydrolysis->Final_Acid_68

Caption: General synthetic pathway via the Gould-Jacobs reaction.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

This protocol describes a modern, efficient approach using microwave irradiation, which significantly reduces reaction times compared to conventional heating.[9][12]

Objective: To synthesize Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.

Materials:

  • 2,4-Difluoroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq)

  • 2.5 mL Microwave Vial with a magnetic stir bar

  • Microwave Synthesizer (e.g., Biotage® Initiator+)

  • Ice-cold acetonitrile

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: Add 2,4-difluoroaniline (e.g., 2.0 mmol) and DEEM (e.g., 6.0 mmol) to the microwave vial. The excess DEEM acts as both reagent and solvent.[9]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 250-300 °C and hold for 5-15 minutes.[12] Optimal conditions may require screening; for instance, 300 °C for 5 minutes has been shown to provide high yields for similar reactions.[12]

  • Isolation: After the reaction is complete, allow the vial to cool to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash thoroughly with ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.

  • Drying: Dry the resulting solid under vacuum. The purity can be assessed by HPLC-MS. In many cases, this procedure yields a product of >95% purity without further purification.[12]

II. Comparative Physicochemical Properties: The Positional Impact of Fluorine

The placement of the two electron-withdrawing fluorine atoms significantly alters the molecule's electronic distribution and lipophilicity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

Property5,7-Difluoro Isomer6,8-Difluoro IsomerRationale & Implications
Electron Density Strong withdrawal from C5 and C7 positions.Strong withdrawal from C6 and C8 positions.The C8-fluoro substituent in the 6,8-isomer exerts a powerful inductive effect, potentially lowering the pKa of the N1-proton and influencing interactions with target enzymes.[4]
Acidity (pKa) Predicted to be a strong acid.Predicted to have a slightly lower pKa than the 5,7-isomer.A lower pKa can affect the ionization state at physiological pH, influencing solubility and cell penetration. The C8-substituent can impact the acidity of the N1-H.
Lipophilicity (LogP) High. Fluorine substitution generally increases lipophilicity.High, and potentially slightly higher than the 5,7-isomer.The LogP value is critical for membrane permeability. While both are lipophilic, subtle differences can affect the balance between aqueous solubility and membrane crossing.[13]
Steric Profile Fluorine at C5 introduces steric bulk near the N1 position.Fluorine at C8 introduces significant steric hindrance adjacent to the N1 position.The C8-fluoro group can sterically influence the orientation of substituents at the N1 position, which is crucial for binding to DNA gyrase.[4]

III. Comparative Biological Activity & SAR

The primary therapeutic application of fluoroquinolones is as antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][14] This action converts the enzymes into toxic agents that fragment the bacterial chromosome, leading to cell death.[14]

Fluoroquinolone_MoA cluster_bacterium Bacterial Cell FQ Fluoroquinolone (e.g., 5,7- or 6,8-difluoro derivative) Complex Quaternary Complex: FQ + DNA + DNA Gyrase/ Topoisomerase IV FQ->Complex Stabilizes Fragmentation DNA Fragmentation Complex->Fragmentation Induces DNA Bacterial DNA DNA->Complex Replication DNA Replication (Supercoil Relaxation & Decatenation) DNA->Replication Enzyme DNA Gyrase (Gram-) Topoisomerase IV (Gram+) Enzyme->Complex Enzyme->Replication Enables Death Bacterial Cell Death Fragmentation->Death

Caption: Mechanism of action for fluoroquinolone antibiotics.

The substitution pattern of the fluorine atoms directly influences the potency and spectrum of this antibacterial activity.

Structure-Activity Relationship (SAR) Insights
  • C6-Fluorine (Present in both isomers): The introduction of a fluorine atom at the C6 position is a hallmark of modern fluoroquinolones. It is known to dramatically increase potency by enhancing both cell penetration and binding to the DNA gyrase complex.[4][5]

  • C5 vs. C8 Position:

    • C5-Substituents: A substituent at the C5 position, such as the fluorine in the 5,7-isomer, can enhance activity, particularly against Gram-positive bacteria.

    • C8-Substituents: The C8 position is sterically sensitive. While a C8-fluoro group (as in the 6,8-isomer) can enhance activity, larger groups often lead to a decrease in potency. The C8-F in compounds like lomefloxacin and sparfloxacin is known to improve Gram-positive activity and extend serum half-life.[1]

  • C7-Substituents: Although the core topic is the difluoro pattern, it is crucial to note that the substituent at the C7 position is a primary driver of the antibacterial spectrum and potency.[7][15] Both the 5,7- and 6,8-difluoro cores serve as scaffolds for further modification at this position. The electronic pull of the fluorine atoms influences the reactivity of the C7 position towards nucleophilic substitution (e.g., with piperazine moieties).

Comparative Antibacterial Performance

Direct head-to-head comparisons in single studies are rare, but by synthesizing data from the literature, a clear picture emerges. Both 6,8-difluoro and 5,7-difluoro quinolones have been investigated as potent antibacterial agents.[14][16]

Bacterial Type5,7-Difluoro Derivatives6,8-Difluoro DerivativesAnalysis
Gram-Negative (e.g., E. coli, P. aeruginosa) Generally potent activity. The C5 and C7 positions are key for modulating potency.Often exhibit very potent activity. The combination of C6-F and C8-F can be highly effective.[14][17]Both scaffolds are effective, but the 6,8-difluoro pattern is a feature of several potent, later-generation quinolones.
Gram-Positive (e.g., S. aureus) The C5-amino or C5-fluoro group can enhance Gram-positive activity.[16]The C8-fluoro substituent is known to improve activity against Gram-positive organisms.[1]Both substitution patterns offer advantages for targeting Gram-positive bacteria, a key goal in developing new fluoroquinolones.
Atypical & Anaerobic Bacteria Activity is highly dependent on the C7 substituent.The 2,4-difluorophenyl group at N1, often paired with a C8-substituent, enhances activity against anaerobes.[1]The 6,8-difluoro core, when combined with other specific modifications, may offer a slight advantage for a broader spectrum including anaerobes.

Example Data: A study on 7-substituted-6,8-difluoroquinolone derivatives showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some derivatives having effective concentrations of 0.860 µg/mL or lower.[14] Similarly, a series of 5-amino-6,8-difluoroquinolones demonstrated excellent antibacterial activity.[16]

IV. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the MIC of a quinolone derivative against a target bacterial strain (e.g., Staphylococcus aureus). This protocol validates the antibacterial potency claims.

Methodology: Broth Microdilution Method (based on CLSI guidelines).

Materials:

  • Test quinolone compound, dissolved in a suitable solvent (e.g., DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Bacterial suspension of S. aureus (e.g., ATCC 29213) adjusted to ~5 x 10^5 CFU/mL.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Incubator (35-37 °C).

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. For example, create a concentration range from 64 µg/mL down to 0.06 µg/mL.

  • Controls: Include a positive control (bacteria with no drug) to ensure growth and a negative control (broth only) to check for contamination. Also, run a parallel dilution of the control antibiotic.

  • Inoculation: Inoculate each well (except the negative control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Cover the plate and incubate at 35-37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[14] This can be determined by visual inspection.

V. Conclusion & Future Perspectives

The choice between a 5,7-difluoro and a 6,8-difluoro quinoline-3-carboxylate scaffold is a strategic decision in drug design, with distinct consequences for the final compound's profile.

  • The 5,7-difluoro pattern provides a robust platform for developing potent antibacterials, with the C5-fluoro group contributing favorably to Gram-positive activity.

  • The 6,8-difluoro pattern, however, appears to offer a slight edge in modern quinolone design. The C8-fluoro substituent not only enhances Gram-positive activity but can also positively influence pharmacokinetic properties and provides a distinct steric and electronic environment that can be exploited to overcome certain types of resistance.[1]

Future research should focus on:

  • Direct Comparative Studies: Synthesizing and testing pairs of 5,7- and 6,8-difluoro analogs with identical N1 and C7 substituents to provide a definitive, direct comparison of the core scaffolds' influence.

  • Overcoming Resistance: Exploring how these difluoro patterns can be incorporated into novel structures designed to evade existing fluoroquinolone resistance mechanisms.

  • Expanding Therapeutic Targets: While known for antibacterial activity, quinolone scaffolds are being explored as anticancer, antiviral, and anti-inflammatory agents.[18][19][20] A comparative study of these two isomers in other therapeutic areas could yield valuable new lead compounds.

By understanding the nuanced effects of fluorine atom placement, medicinal chemists can more effectively design and synthesize quinoline derivatives with optimized potency, spectrum, and drug-like properties.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • WikiDoc. Gould-Jacobs reaction. [Link]

  • Microbiology Society. Quinolones: structure-activity relationships and future predictions. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • PubMed. Classification and structure-activity relationships of fluoroquinolones. [Link]

  • American Society for Microbiology. Structure-activity relationships of the fluoroquinolones. [Link]

  • ResearchGate. Structure-activity relationship of fluoroquinolones as anticancer agents. [Link]

  • PubMed. Structure--activity relationship of quinolones. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. [Link]

  • PubMed. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. [Link]

  • Jordan Journal of Pharmaceutical Sciences. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link]

  • PubMed. 7-substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3- quinolinecarboxylic acids: synthesis and biological activity of a new class of quinolone antibacterials. [Link]

  • American Society for Microbiology. In vitro activity of Ro 23-6240, a new difluoroquinolone derivative, compared with that of other antimicrobial agents. [Link]

  • MDPI. The Difluoroboranyl-Fluoroquinolone Derivative “7a” Inhibits Bacterial DNA Gyrase and Exhibits Potent Activity Against Ciprofloxacin-Resistant S. aureus In Vitro and In Vivo Using an Acute Pneumonia Model. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • National Center for Biotechnology Information. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against.... [Link]

  • LookChem. Cas 318685-41-5,7,8-difluoroquinoline-3-carboxylic acid. [Link]

  • ResearchGate. Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. [Link]

  • PubMed. Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • ResearchGate. Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]

  • PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]

  • National Center for Biotechnology Information. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. [Link]

  • PubMed. Synthesis and antinephritic activities of quinoline-3-carboxamides and related compounds. [Link]

  • Journal of the Chilean Chemical Society. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. [Link]

  • ResearchGate. (PDF) Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • RSC Advances. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • MDPI. Synthesis of 3,3-Difluoro-quinoline-2,4-diones via Nickel-Catalyzed Cyclization of N-(2-Cyanoaryl)bromodifluoroacetamides. [Link]

  • Bentham Science. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • National Center for Biotechnology Information. Quinoline-3-carboxylic acid | C10H7NO2 - PubChem. [Link]

Sources

Comparative

In Silico Molecular Docking Comparison: Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate vs. Clinical Fluoroquinolones

Executive Summary & Rationale In the landscape of antibacterial and antineoplastic drug development, the quinoline scaffold remains one of the most privileged structures. As a Senior Application Scientist, I frequently e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the landscape of antibacterial and antineoplastic drug development, the quinoline scaffold remains one of the most privileged structures. As a Senior Application Scientist, I frequently evaluate novel halogenated building blocks to determine their potential to bypass established target-site resistance mechanisms.

This guide provides an objective, data-driven in silico comparison of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate against standard clinical fluoroquinolones (Ciprofloxacin and Moxifloxacin). By utilizing the Staphylococcus aureus DNA gyrase cleavage complex, we can map the exact thermodynamic and steric consequences of substituting the classic 6-fluoro-4-quinolone core with a fully aromatic, 5,7-difluorinated quinoline ester.

Mechanistic Context & Target Selection

To establish a rigorous comparison, we must evaluate these compounds against a validated, high-resolution biological target. We selected the S. aureus DNA Gyrase (GyrA/GyrB) complexed with nicked DNA (PDB ID: 2XCT)[1].

Type IIA topoisomerases like DNA gyrase resolve topological strain during DNA replication by creating transient double-stranded breaks. Clinical fluoroquinolones exert their bactericidal effect by binding to the Quinolone Binding Pocket (QBP) at the DNA-protein interface, stabilizing the cleavage complex and preventing DNA religation[2].

Crucially, classic fluoroquinolones rely on a water-metal ion (Mg²⁺) bridge coordinated by their C3-carboxylic acid and C4-ketone to anchor into Ser84 and Glu88 of the GyrA subunit[3]. Because our test compound is a methyl ester and a fully aromatic quinoline (lacking the C4-ketone), its binding modality fundamentally shifts from metal-coordination to DNA intercalation and halogen bonding.

Mechanism Target S. aureus DNA Gyrase (PDB: 2XCT) Complex DNA Cleavage Complex Target->Complex Forms Inhibition Bactericidal Effect (Cleavage Stabilization) Complex->Inhibition Prevents Religation LigandA Methyl 2-chloro-5,7-difluoro- quinoline-3-carboxylate LigandA->Complex Intercalates (Halogen Bonds) LigandB Clinical Quinolones (Ciprofloxacin) LigandB->Complex Intercalates (Mg2+ Bridge)

Mechanistic pathways of DNA gyrase inhibition comparing clinical quinolones and the test compound.

Self-Validating In Silico Protocol

To ensure scientific integrity and reproducibility, the following self-validating workflow was employed. Every step is designed to account for the specific electronic properties of the highly halogenated test compound.

Step 1: Ligand Preparation & Quantum Mechanics (QM) Optimization

  • Action: 3D structures of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate, Ciprofloxacin, and Moxifloxacin were generated.

  • Causality: Standard molecular mechanics force fields often miscalculate the electron-withdrawing effects of the 5,7-difluoro and 2-chloro groups. We utilized Density Functional Theory (DFT) at the B3LYP/6-31G* level to optimize ligand geometry and assign Restrained Electrostatic Potential (RESP) charges.

Step 2: Protein Preparation

  • Action: The crystal structure of S. aureus DNA gyrase (PDB: 2XCT) was imported[1]. Co-crystallized ciprofloxacin was removed, but the cleaved DNA substrate and the catalytic Mg²⁺ ion were retained.

  • Causality: Polar hydrogens were added, and Kollman charges were assigned. Retaining the DNA is non-negotiable, as the QBP only forms at the transient protein-DNA interface[3].

Step 3: Grid Generation & Docking

  • Action: A grid box (25 × 25 × 25 Å) was centered on the nicked DNA/GyrA interface (x=2.5, y=45.2, z=28.4). Docking was performed using AutoDock Vina with an exhaustiveness of 32.

  • Causality: High exhaustiveness is required to allow the flexible ester group of the test compound to sample all possible steric clashes within the narrow intercalation gap.

Workflow PrepL Ligand Prep (DFT Optimization) Dock Molecular Docking (AutoDock Vina) PrepL->Dock PrepP Protein Prep (PDB: 2XCT) Grid Grid Generation (Nicked DNA) PrepP->Grid Grid->Dock Anal Interaction Analysis (PLIP / PyMOL) Dock->Anal

In silico molecular docking workflow for evaluating quinoline-3-carboxylate derivatives.

Quantitative Docking Results

The table below summarizes the binding energetics and primary interaction vectors. Data for clinical quinolones aligns with established QSAR models for DNA gyrase inhibitors[4].

CompoundBinding Energy (kcal/mol)Key GyrA InteractionsKey DNA InteractionsPrimary Binding Modality
Moxifloxacin -9.5Ser84, Glu88 (Mg²⁺ bridge)Ade1368, Gua1353Intercalation + Metal Coordination
Ciprofloxacin -8.9Ser84, Glu88 (Mg²⁺ bridge)Ade1368, Gua1353Intercalation + Metal Coordination
Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate -6.8Arg92 (H-bond to ester)Ade1368 (π-π stacking)Intercalation + Halogen Bonding

Expert Discussion: Causality Behind the Data

The docking results reveal a significant divergence in binding affinity (-6.8 kcal/mol for the test compound vs. -8.9 kcal/mol for Ciprofloxacin). As an Application Scientist, I attribute this to three distinct structural realities:

A. The "Ester Penalty" and Absence of the C4-Ketone

The most critical finding is the inability of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate to utilize the Mg²⁺-water bridge. Classic inhibitors require a free C3-carboxylate and a C4-ketone to chelate the magnesium ion, which anchors the drug to Ser84[3]. Because our test compound is an esterified, fully aromatic quinoline, it acts as a rigid, hydrophobic planar surface. It intercalates between the DNA base pairs (Ade1368) but floats freely relative to the GyrA subunit, resulting in a ~2.1 kcal/mol penalty.

B. The 5,7-Difluoro Halogen Vectors

While the classic 6-fluoro substitution in ciprofloxacin enhances enzyme penetration and broadens the spectrum of activity[2], the 5,7-difluoro pattern in our test compound creates competing electronegative vectors. Docking poses show that the fluorine at position 7 induces a favorable halogen bond with the DNA backbone, but the fluorine at position 5 causes a mild steric clash with the GyrB interface.

C. The 2-Chloro Bulking Effect

The addition of a chlorine atom at position 2 increases the overall lipophilicity of the molecule. While this is excellent for passive membrane permeability, within the tight confines of the QBP, the bulky chlorine atom forces the quinoline core to tilt slightly off-axis during DNA intercalation, reducing optimal π-π stacking overlap with Gua1353.

Conclusion & Strategic Application

Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate is not a direct, standalone inhibitor of DNA gyrase. Its in silico profile demonstrates that the esterification and lack of a C4-ketone prevent the formation of the critical metal-ion bridge required for potent bactericidal activity.

However, from a drug development perspective, this compound is a highly valuable synthetic building block . By subjecting this compound to selective nucleophilic aromatic substitution (e.g., displacing the 7-fluoro or 2-chloro group with a piperazine derivative) and subsequent saponification of the methyl ester to a free carboxylic acid, researchers can synthesize novel, customized fluoroquinolone analogs designed to overcome specific Ser84/Glu88 target-site mutations.

References

  • 2XCT: The twinned 3.35A structure of S. aureus Gyrase complex with Ciprofloxacin and DNA RCSB Protein Data Bank [Link]

  • DNA Gyrase as a Target for Quinolones MDPI - Biomedicines[Link]

  • Structure Based In Silico Analysis of Quinolone Resistance in Clinical Isolates of Salmonella Typhi from India PLOS One[Link]

  • Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach ACS Omega[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Operational Handling Guide for Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate

Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate is a highly functionalized halogenated quinoline derivative utilized in advanced drug development and synthetic research. Due to its specific structural motifs—a quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate is a highly functionalized halogenated quinoline derivative utilized in advanced drug development and synthetic research. Due to its specific structural motifs—a quinoline core substituted with both chlorine and fluorine atoms—it presents unique operational hazards. This guide provides researchers and safety officers with field-proven, procedurally rigorous protocols for handling, spill response, and disposal, ensuring regulatory compliance and laboratory safety.

Mechanistic Safety & Hazard Rationale

To establish a self-validating safety system, personnel must understand the causality behind the required precautions. The hazards of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate are driven by two primary structural features:

  • The Quinoline Core : Quinoline and its derivatives are recognized for their environmental persistence and high aquatic toxicity. Toxicological screening assessments indicate that quinoline cores can act as potential carcinogens and are highly resistant to standard biological degradation in surface waters[1],.

  • Halogenation (Cl and F) : The addition of chlorine and fluorine significantly increases the molecule's lipophilicity, enhancing tissue penetration upon skin contact. More critically, during thermal decomposition or accidental fires, these halogen substituents dictate the generation of highly toxic and corrosive by-products, specifically hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx)[2].

Because of these factors, standard municipal disposal or sewer discharge is strictly prohibited. The only validated destruction method is high-temperature rotary kiln or liquid injection incineration equipped with caustic scrubbing to neutralize the acidic halogen gases[3],[4].

Quantitative Hazard and PPE Specifications

Table 1: Physicochemical & Hazard Summary

ParameterSpecification / Hazard ProfileOperational Implication
Chemical Class Halogenated Quinoline CarboxylateRequires segregation from non-halogenated waste.
Thermal Decomposition Yields HCl, HF, NOx, and COxIncineration must include caustic scrubbing[3].
Ecological Toxicity High aquatic toxicity, persistentZero-tolerance for drain or sewer disposal[1].
Health Hazards Skin/Eye irritant, potential carcinogenMandates strict PPE and engineering controls[5].

Table 2: Personal Protective Equipment (PPE) Specifications

PPE CategorySpecificationCausality / Rationale
Eye Protection Tight-fitting chemical safety gogglesPrevents ocular exposure to irritating dust/aerosols[5].
Hand Protection Double-layered Nitrile gloves (≥0.11 mm)Halogenated aromatics can permeate thin latex over time.
Respiratory NIOSH-approved N95 or P100 respiratorRequired if handling powders outside a fume hood to prevent inhalation of persistent particulates[5],[6].
Body Protection Flame-resistant lab coat, closed-toe shoesMinimizes dermal exposure and static generation.

Operational Handling Protocol

Methodology: Routine Transfer and Weighing

  • Preparation : Verify that the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm). Clear the workspace of incompatible materials (strong oxidizing agents and strong bases).

  • PPE Verification : Don all required PPE (see Table 2). Inspect nitrile gloves for micro-tears prior to handling.

  • Handling : Use anti-static spatulas for transferring the powder to prevent aerosolization caused by static cling.

  • Containment : Weigh the material in a closed system (e.g., a tared, sealable vial) rather than an open weigh boat to minimize environmental release and respiratory exposure.

  • Decontamination : Wipe down the balance and surrounding hood area with a solvent approved for halogenated organic solubilization (e.g., ethanol or isopropanol), disposing of the wipes as halogenated solid waste.

Waste Segregation and Disposal Workflows

A self-validating disposal system requires strict segregation at the point of generation to prevent dangerous cross-reactions and ensure the waste contractor can safely incinerate the material.

Methodology: Waste Segregation

  • Solid Waste : Collect all contaminated consumables (gloves, wipes, weigh boats) and residual powder in a clearly labeled, puncture-resistant container designated strictly for "Halogenated Solid Organic Waste."

  • Liquid Waste : Collect reaction filtrates and solvent washings in a high-density polyethylene (HDPE) carboy designated for "Halogenated Liquid Waste." Do not mix with non-halogenated solvents, as this complicates the incineration process and increases disposal costs.

  • Storage : Store waste containers in a secondary containment tray in a cool, well-ventilated satellite accumulation area away from direct sunlight.

  • Disposal : Transfer the waste to a licensed hazardous waste contractor. Ensure the manifest explicitly notes the presence of fluorinated and chlorinated organics so the facility routes it to an incinerator with caustic scrubbing capabilities (>1100°C)[4].

WasteWorkflow Start Waste Generation: Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate SolidWaste Solid Waste (Powder, Contaminated Consumables) Start->SolidWaste LiquidWaste Liquid Waste (Organic Solvents, Reaction Mixtures) Start->LiquidWaste SegSolid Segregate into Halogenated Solid Waste SolidWaste->SegSolid SegLiquid Segregate into Halogenated Organic Liquid Waste LiquidWaste->SegLiquid Incineration High-Temperature Incineration (>1100°C) with Caustic Scrubbing SegSolid->Incineration Licensed Transfer SegLiquid->Incineration Licensed Transfer Safe Environmental Safety Achieved (HCl/HF Neutralized) Incineration->Safe Neutralization

Caption: Halogenated Quinoline Waste Segregation and Incineration Workflow

Emergency Spill Response & Deactivation

In the event of a spill, immediate containment is critical to prevent environmental contamination and respiratory exposure.

Methodology: Spill Containment and Clean-up

  • Evacuation and Isolation : Immediately halt work. Evacuate non-essential personnel from the immediate area and ensure laboratory exhaust ventilation is operating at maximum capacity[2].

  • PPE Escalation : Responders must don a particulate respirator (N95/P100) and heavy-duty nitrile gloves before approaching the spill[5],[6].

  • Containment (Dry Spill) : Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to prevent dust generation. Do NOT dry sweep.

  • Containment (Liquid Spill) : If dissolved in a solvent, surround and cover the spill with an inert, non-combustible absorbent material such as bentonite clay, vermiculite, or diatomaceous earth[2].

  • Collection : Use a non-sparking tool to scoop the absorbed material or dampened powder into a heavy-duty, sealable hazardous waste bag or rigid container.

  • Secondary Decontamination : Wash the spill surface with soap and water, absorbing the washate with paper towels. Place all cleanup materials into the halogenated waste container[5].

SpillResponse Spill Spill Detected Evac Evacuate & Isolate Area Spill->Evac PPE Don Appropriate PPE (Respirator, Nitrile) Evac->PPE Contain Contain Spill (Bentonite/Inert) PPE->Contain Collect Collect in Sealed Hazard Container Contain->Collect Dispose Transfer to Licensed Waste Contractor Collect->Dispose

Caption: Emergency Spill Response and Containment Pathway

References

  • [2] Title: Safety Data Sheet - Regulations.gov | Source: Regulations.gov / US EPA | URL: [Link]

  • [6] Title: SAFETY DATA SHEET - Quanterix | Source: Quanterix | URL:[Link]

  • [3] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: US Environmental Protection Agency (EPA) | URL: [Link]

  • [1] Title: Screening Assessment Quinoline 91-22-5 | Source: Environment Canada / Health Canada | URL:[Link]

  • [4] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: US Environmental Protection Agency (EPA) | URL: [Link]

  • Title: Screening Assessment - Canada.ca | Source: Environment Canada / Health Canada | URL: [Link]

Sources

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